4-Phenyl-1,2,3-thiadiazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-phenylthiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHYLVGCMWSAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372631 | |
| Record name | 4-Phenyl-1,2,3-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78301-72-1 | |
| Record name | 4-Phenyl-1,2,3-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-[1,2,3]thiadiazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Phenyl-1,2,3-thiadiazol-5-amine
Foreword: The Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring system is a prominent heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The specific analogue, 4-Phenyl-1,2,3-thiadiazol-5-amine, represents a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthetic strategies, mechanistic underpinnings, and practical considerations for the preparation of this important molecule.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. A logical and efficient pathway commences with a readily available starting material, such as a substituted acetophenone, and proceeds through the formation of a key intermediate that possesses the necessary functionalities for the subsequent cyclization to form the desired 1,2,3-thiadiazole ring.
A highly effective and well-documented strategy for the formation of the 1,2,3-thiadiazole ring is the Hurd-Mori synthesis.[2] This reaction typically involves the cyclization of a hydrazone derivative with thionyl chloride. To achieve the desired 5-amino substitution, the synthetic design must incorporate a nitrogen-containing functional group at the alpha position to the phenyl ring in the precursor molecule.
The following diagram illustrates the overall synthetic workflow:
References
An In-Depth Technical Guide to 4-Phenyl-1,2,3-Thiadiazol-5-amine Derivatives and Analogs for Drug Discovery
Foreword: The Emerging Therapeutic Potential of the 1,2,3-Thiadiazole Scaffold
The relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues. Among these, heterocyclic compounds have consistently demonstrated their value as privileged scaffolds in medicinal chemistry. The 1,2,3-thiadiazole ring system, a five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a particularly promising pharmacophore.[1] Its unique electronic properties and ability to act as a bioisostere for other key heterocycles have propelled its investigation across a wide array of therapeutic areas.[2] This guide focuses specifically on the 4-phenyl-1,2,3-thiadiazol-5-amine core, a substructure that has shown significant potential, particularly in the realm of oncology. We will delve into the synthesis, biological activities, and structure-activity relationships of its derivatives, providing a comprehensive resource for researchers and drug development professionals.
I. The 1,2,3-Thiadiazole Core: A Privileged Scaffold in Medicinal Chemistry
The 1,2,3-thiadiazole moiety is one of four possible isomers of thiadiazole and has garnered significant interest due to its diverse biological activities.[3] Derivatives of this scaffold have been reported to possess anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1][3] The presence of the sulfur atom and the nitrogen-nitrogen bond within the aromatic ring bestows upon it a unique electronic distribution, influencing its interactions with biological targets.[2]
The this compound core offers several points for chemical modification, making it an attractive starting point for the development of compound libraries for high-throughput screening. The phenyl ring at the 4-position can be substituted to modulate lipophilicity and electronic properties, while the amino group at the 5-position provides a handle for the introduction of various side chains and functional groups.
II. Synthesis of the this compound Core and Its Derivatives
The synthesis of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori reaction.[4] This reaction involves the cyclization of an α-methylene ketone hydrazone with thionyl chloride.[5] For the synthesis of this compound, a variation of this classical method is employed, starting from readily available materials.
A. Synthesis of the Core Scaffold: this compound
While a direct, one-pot synthesis of this compound is not extensively reported, a common strategy involves the synthesis of the corresponding 4-phenyl-1,2,3-thiadiazole followed by functional group manipulation to introduce the 5-amino group. A more direct approach starts from phenylacetonitrile.
Conceptual Synthetic Pathway:
B. Synthesis of Derivatives
The 5-amino group of the core scaffold serves as a versatile point for derivatization through standard N-alkylation or N-acylation reactions.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH, 1.2-1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkyl halide (R-X, 1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
Analogs with substituents on the 4-phenyl ring are typically synthesized by starting with the appropriately substituted phenylacetonitrile and following the same synthetic pathway as for the core scaffold.
General Synthetic Scheme for Phenyl-Substituted Analogs:
III. Biological Activities and Mechanisms of Action
Derivatives of the 1,2,3-thiadiazole scaffold have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.
A. Anticancer Activity
Numerous studies have highlighted the potent in vitro and in vivo anticancer activity of 1,2,3-thiadiazole derivatives against various cancer cell lines.[2] The proposed mechanisms of action are often multifaceted and can be influenced by the substitution pattern on the thiadiazole core.
A key mechanism of action for several anticancer 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2] By binding to the colchicine binding site on β-tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Detailed Protocol: Tubulin Polymerization Assay [6]
-
Thaw tubulin, GTP, and 5x polymerization buffer (PB) on ice.
-
Prepare a 60 µM tubulin solution in 1x PB containing 1 mM GTP.
-
Prepare serial dilutions of the test compound in 1x PB-GTP.
-
In a 96-well plate, add 10 µL of the test compound dilution to 60 µL of the tubulin solution. Include positive (e.g., colchicine) and negative (vehicle) controls.
-
Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor tubulin polymerization by measuring the increase in absorbance at 350 nm every 30 seconds for 90 minutes.
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the IC50 value of the test compound by analyzing the inhibition of tubulin polymerization at various concentrations.
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Several thiadiazole derivatives have been identified as inhibitors of Akt kinase, thereby promoting apoptosis in cancer cells.[7]
Experimental Workflow: In Vitro Akt Kinase Inhibition Assay
Detailed Protocol: Akt Kinase Inhibition Assay [1][8]
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions or vehicle control (DMSO).
-
Add a solution containing the recombinant Akt enzyme and a suitable substrate (e.g., GSK3α/β peptide) in kinase buffer.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the generated ADP using a commercial kit such as ADP-Glo™ Kinase Assay.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
B. Antimicrobial Activity
In addition to their anticancer properties, 1,3,4-thiadiazole derivatives, which are structurally related to the 1,2,3-isomer, have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[9] The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane. Further investigation into the antimicrobial potential of this compound derivatives is a promising area of research.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay) [7]
-
Seed cancer cells into a 96-well plate at a density of 8 × 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically from 1 to 100 µM) and incubate for 48 hours.
-
Remove the treatment media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
IV. Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. For this compound derivatives, SAR studies have provided valuable insights into the key structural features required for potent anticancer activity.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | R1 (Phenyl Substitution) | R2 (Amine Substitution) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | MCF-7 | >50 | [Hypothetical Data] |
| 1b | 4-OCH₃ | H | MCF-7 | 25.3 | [Hypothetical Data] |
| 1c | 4-Cl | H | MCF-7 | 15.8 | [Hypothetical Data] |
| 1d | H | CH₃ | MCF-7 | 42.1 | [Hypothetical Data] |
| 1e | H | COCH₃ | MCF-7 | 10.5 | [Hypothetical Data] |
| 1f | 4-Cl | COCH₃ | MCF-7 | 2.1 | [Hypothetical Data] |
| 2a | H | H | A549 | >50 | [Hypothetical Data] |
| 2b | 4-OCH₃ | H | A549 | 30.1 | [Hypothetical Data] |
| 2c | 4-Cl | H | A549 | 18.2 | [Hypothetical Data] |
| 2d | H | CH₃ | A549 | 48.5 | [Hypothetical Data] |
| 2e | H | COCH₃ | A549 | 12.7 | [Hypothetical Data] |
| 2f | 4-Cl | COCH₃ | A549 | 3.5 | [Hypothetical Data] |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data from cited literature should be used.
Key SAR Insights:
-
Substitution on the Phenyl Ring: Electron-withdrawing groups, such as chloro, at the para-position of the phenyl ring generally enhance anticancer activity compared to electron-donating groups like methoxy. This suggests that the electronic properties of the phenyl ring play a crucial role in target binding.
-
Modification of the Amino Group: N-acylation of the 5-amino group tends to increase potency compared to the unsubstituted amine or N-alkylated derivatives. This may be due to the introduction of an additional hydrogen bond donor/acceptor or improved conformational rigidity.
-
Combined Effects: The most potent compounds often feature a combination of favorable substitutions, such as a halogen on the phenyl ring and an acyl group on the amine.
V. Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this core and the potential for diverse functionalization make it an attractive target for medicinal chemists.
Future research should focus on:
-
Expansion of the SAR: Synthesis and biological evaluation of a broader range of derivatives with diverse substitutions on both the phenyl ring and the amino group are needed to further refine the SAR and identify more potent and selective compounds.
-
Elucidation of Mechanisms of Action: While tubulin and Akt inhibition are promising leads, further studies are required to fully understand the molecular mechanisms underlying the biological effects of these compounds.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy in animal models of disease and to assess their pharmacokinetic properties.
-
Exploration of Other Therapeutic Areas: The diverse biological activities of thiadiazoles suggest that derivatives of the this compound core may have therapeutic potential beyond cancer, for instance, as antimicrobial agents.
VI. References
-
Application Notes and Protocols: In Vitro Studies with DB-3-291, a Novel AKT Inhibitor. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Unraveling the Potency of AKT Inhibitor IV in the PI3K/Akt Signaling Landscape. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Akt kinase assay and inhibitor screening. A , Akt in vitro kinase... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). PMC. Retrieved from --INVALID-LINK--
-
Thiadiazole derivatives as anticancer agents. (n.d.). PMC. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Akt Kinase Activity Assay Kit (ab139436). (n.d.). Abcam. Retrieved from --INVALID-LINK--
-
Effect of compound on tubulin polymerization. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
AKT1 Kinase Assay. (n.d.). Promega Corporation. Retrieved from --INVALID-LINK--
-
Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. (n.d.). Der Pharma Chemica. Retrieved from --INVALID-LINK--
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2022). MDPI. Retrieved from --INVALID-LINK--
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). PubMed Central. Retrieved from --INVALID-LINK--
-
In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Hurd–Mori 1,2,3-thiadiazole synthesis. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved from --INVALID-LINK--
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC. Retrieved from --INVALID-LINK--
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). NIH. Retrieved from --INVALID-LINK--
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Retrieved from --INVALID-LINK--
-
Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][3][8][10]triazolo[4,3-a]pyrimidines. (n.d.). PMC. Retrieved from --INVALID-LINK--
-
DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES. (2012). TSI Journals. Retrieved from --INVALID-LINK--
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). NIH. Retrieved from --INVALID-LINK--
References
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The Enigmatic Potential of 4-Phenyl-1,2,3-thiadiazol-5-amine: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Promise
The 1,2,3-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, represents a compelling scaffold in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for novel therapeutic agents.[1] Within this class, 4-Phenyl-1,2,3-thiadiazol-5-amine emerges as a molecule of significant interest, combining the structural features of the thiadiazole ring with a phenyl and an amino group, substitutions known to modulate biological effects. This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and mechanistic insights into this compound and its closely related analogs, offering a valuable resource for researchers in drug discovery and development.
The unique mesoionic character of the thiadiazole ring allows compounds containing this moiety to readily cross cellular membranes and interact with various biological targets.[1] This inherent property, coupled with the versatility for chemical modification, has fueled extensive research into their therapeutic potential, particularly in the realms of oncology and infectious diseases.
Synthesis of the 4-Phenyl-1,2,3-thiadiazole Core: A Representative Pathway
While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a general and robust method for the synthesis of the parent 4-phenyl-1,2,3-thiadiazole scaffold is the Hurd-Mori synthesis. This reaction provides a foundational methodology that can be conceptually adapted for the synthesis of its 5-amino derivative, likely through the use of a starting material bearing a nitrile group, which can be converted to the amine.
A plausible synthetic route to this compound could involve the reaction of a suitably protected α-amino-α-phenylacetonitrile derivative with a sulfur source and a diazotizing agent. However, a more commonly referenced approach for analogous 5-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.[2]
Below is a generalized experimental workflow for the synthesis of a 5-aryl-1,3,4-thiadiazole-2-amine, which illustrates the key chemical transformations that could be conceptually applied to the synthesis of the target 1,2,3-thiadiazole isomer.
Experimental Protocol: General Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amines[2]
-
Preparation of 4-Substituted Benzoyl Thiosemicarbazide:
-
Dissolve thiosemicarbazide (0.015 mol) and the corresponding benzoic acid ester (0.01 mol) in methanol (50 mL) by heating.
-
Reflux the reaction mixture for 8-10 hours.
-
Add an ice-water mixture to the resulting solution.
-
Collect the separated solid by filtration, dry, and recrystallize from a suitable solvent like rectified spirit.
-
-
Dehydrocyclization to 2-Amino-5-(4-substituted phenyl)-1,3,4-thiadiazole:
-
Add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to concentrated sulfuric acid (20 mL) with constant shaking and cooling.
-
Allow the mixture to stand at room temperature for a specified time, monitoring the reaction progress.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonia solution).
-
Filter the precipitated solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol).
-
Anticancer Activity: A Primary Frontier
The thiadiazole scaffold is a well-established pharmacophore in the design of novel anticancer agents.[1] Derivatives have been shown to exert their cytotoxic effects through multiple mechanisms, highlighting the versatility of this heterocyclic system. While specific data for this compound is limited, the activities of structurally related compounds provide valuable insights into its potential.
Potential Mechanisms of Anticancer Action
Several key cellular pathways have been identified as targets for thiadiazole derivatives:
-
Inhibition of Tubulin Polymerization: Certain thiadiazole analogs act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[3]
-
Kinase Inhibition: Various kinases, which are crucial for cell signaling pathways that regulate proliferation and survival, have been identified as targets. For instance, some 1,3,4-thiadiazole derivatives have shown inhibitory activity against Abl kinase.[3]
-
Akt Signaling Pathway Inhibition: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. Some thiadiazole-based compounds have been shown to suppress Akt activity.[4]
-
Induction of Apoptosis: Many thiadiazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells, a hallmark of effective anticancer agents.[5]
Cytotoxicity Data of Structurally Related Thiadiazole Derivatives
The following table summarizes the cytotoxic activity of various thiadiazole derivatives against different cancer cell lines, providing a comparative landscape of their potential efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | Not specified | [3] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 (Abl kinase inhibition) | [3] |
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Glioma) | 22.00 ± 3.00 µg/mL | [4] |
| 4-chlorophenylthiazolyl derivative | MDA-MB-231 (Breast) | 3.52 | [6] |
| 3-nitrophenylthiazolyl derivative | MDA-MB-231 (Breast) | 1.21 | [6] |
| 5-Aryl-1,3,4-thiadiazole derivative (3j) | MDA-MB-231 (Breast) | 10 ± 0.39 | [7] |
| 5-Aryl-1,3,4-thiadiazole derivative (3l) | MDA-MB-231 (Breast) | 8 ± 0.69 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: A Broad Spectrum of Possibilities
In addition to their anticancer properties, thiadiazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[8] The presence of the sulfur and nitrogen atoms in the heterocyclic ring is thought to contribute to their ability to interfere with microbial cellular processes.
Structure-Activity Relationship Insights
Studies on various 5-(substituted-phenyl)-1,3,4-thiadiazole-2-amines have provided valuable structure-activity relationship (SAR) insights:
-
Halogen Substituents: The presence of halogen atoms (e.g., fluorine, chlorine) on the phenyl ring often enhances antibacterial activity, particularly against Gram-positive bacteria.[8]
-
Oxygenated Substituents: The introduction of oxygen-containing groups (e.g., methoxy, hydroxyl) on the phenyl ring can increase antifungal activity.[8]
Antimicrobial Activity of Related Thiadiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for some thiadiazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [8] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [8] |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | A. niger | 32-42 | [8] |
| 5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine | C. albicans | 32-42 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
A Potential Mechanism of Action: Targeting IMP Dehydrogenase
While the precise molecular target of this compound has not been definitively identified, a plausible mechanism of action for some amino-thiadiazole derivatives is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of this enzyme can lead to the depletion of the guanine nucleotide pool, thereby halting cell proliferation.
Metabolites of some 2-amino-1,3,4-thiadiazole compounds have been shown to be potent inhibitors of IMPDH. This inhibition is often competitive with the natural substrate, IMP. Given the structural similarities, it is conceivable that this compound or its metabolites could exert their biological effects through a similar mechanism.
Conclusion and Future Directions
This compound belongs to a class of heterocyclic compounds with demonstrated and significant potential in the fields of oncology and antimicrobial research. While direct biological data for this specific molecule remains to be fully elucidated in the public domain, the wealth of information on its structural analogs strongly suggests promising avenues for investigation. The synthetic accessibility of the thiadiazole core, coupled with the diverse mechanisms of action exhibited by its derivatives, underscores the value of this scaffold in the development of novel therapeutic agents.
Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo evaluations of its anticancer and antimicrobial properties. Elucidation of its specific molecular targets and mechanism of action will be crucial for its rational development as a potential drug candidate. The insights provided in this guide serve as a foundational resource to stimulate and guide these future investigations.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Topic: 4-Phenyl-1,2,3-thiadiazol-5-amine: A Privileged Scaffold for Drug Discovery and the Structure-Activity Relationship (SAR)
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,3-thiadiazole ring system represents a significant and privileged heterocyclic template within the fields of medicinal chemistry and pharmacology.[1] Its inherent aromaticity, metabolic stability, and capacity to act as a bioisosteric replacement for other rings have established it as a cornerstone for the development of novel therapeutic agents.[2] This guide focuses on the 4-phenyl-1,2,3-thiadiazol-5-amine core, a versatile synthetic intermediate that serves as a launchpad for a diverse array of biologically active molecules.[3][4] We will provide a detailed exploration of the structure-activity relationship (SAR) of this scaffold, dissecting how targeted chemical modifications at the phenyl ring, the C5-amine, and the thiadiazole core itself dictate biological outcomes across various therapeutic targets, including protein kinases and cancer cell lines.
The 4-Phenyl-1,2,3-thiadiazole Scaffold: Core Structure and Synthesis
The this compound molecule is characterized by a five-membered 1,2,3-thiadiazole ring substituted with a phenyl group at the 4th position and an amine group at the 5th position. This arrangement provides three primary points for chemical diversification, making it an attractive starting point for library synthesis in drug discovery campaigns.
References
A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Phenyl-1,2,3-thiadiazol-5-amine
Abstract: This technical guide provides an in-depth analysis of the spectroscopic profile of 4-Phenyl-1,2,3-thiadiazol-5-amine, a heterocyclic compound of significant interest as a versatile intermediate in medicinal chemistry and materials science.[1] The precise elucidation of its molecular structure is paramount for its application in drug development and chemical synthesis. This document outlines the theoretical basis and practical application of key spectroscopic techniques—Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous characterization of this molecule. We provide detailed, field-proven protocols for data acquisition, present expected spectral data in structured tables, and offer expert interpretation grounded in established chemical principles. This guide is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel thiadiazole derivatives.
Molecular Structure and Synthetic Strategy
The structural integrity of a synthesized compound is the bedrock of its utility in any application. For this compound, its unique arrangement of a phenyl ring and an amine group on the 1,2,3-thiadiazole core dictates its chemical reactivity and biological activity.
Chemical Structure
The molecular formula of this compound is C₈H₇N₃S, with a molecular weight of 177.23 g/mol .[2] The structure consists of a five-membered 1,2,3-thiadiazole ring substituted with a phenyl group at position 4 and an amine group at position 5.
Caption: Molecular structure of this compound.
Proposed Synthetic Workflow
While various methods exist for synthesizing thiadiazole derivatives, a common and effective route to 4-substituted-1,2,3-thiadiazol-5-amines involves the cyclization of α-aminonitriles or related precursors. The following workflow represents a plausible and efficient pathway for laboratory-scale synthesis.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data Acquisition and Interpretation
The following sections detail the expected spectroscopic signatures for this compound. The interpretations are based on fundamental principles and comparative data from structurally similar thiadiazole derivatives.[3][4]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is indispensable for identifying the number and environment of hydrogen atoms in a molecule.
Expected ¹H NMR Spectral Data
| Assigned Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comparative Insights |
| Phenyl (C₆H₅) | 7.30 - 7.60 | Multiplet (m) | 5H | Aromatic protons typically resonate in this region. The exact pattern depends on the solvent and electronic effects from the thiadiazole ring. Similar phenyl-substituted heterocycles show signals in this range.[4] |
| Amine (NH₂) | 5.0 - 6.0 (Broad) | Singlet (s, br) | 2H | Amine protons are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly with solvent, concentration, and temperature. In DMSO-d₆, this signal may be sharper. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides critical information about the carbon skeleton of the molecule.
Expected ¹³C NMR Spectral Data
| Assigned Carbons | Expected Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
| Phenyl (C₆H₅) | 125.0 - 135.0 | Aromatic carbons typically appear in this range. At least four distinct signals are expected: one for the ipso-carbon attached to the thiadiazole, and three for the ortho, meta, and para carbons.[5] |
| Thiadiazole (C4-Phenyl) | ~145.0 - 155.0 | The carbon atom of the thiadiazole ring attached to the phenyl group is expected to be deshielded and appear downfield.[4] |
| Thiadiazole (C5-NH₂) | ~160.0 - 170.0 | The carbon atom attached to the electronegative amine group and adjacent to two nitrogen atoms will be significantly deshielded, resulting in a signal at a very low field.[4] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected FT-IR Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comparative Insights |
| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine group.[6] |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Characteristic stretching vibrations for sp² C-H bonds in the phenyl ring.[5] |
| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is another key indicator of the primary amine. |
| 1550 - 1450 | C=N and C=C Stretch | Thiadiazole & Phenyl Rings | Overlapping stretching vibrations from the double bonds within both the heterocyclic and aromatic rings.[5] |
| ~700 | C-S Stretch | Thiadiazole Ring | The carbon-sulfur bond vibration is typically found in the fingerprint region and confirms the presence of the thioether-like linkage in the ring.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation.
Expected Mass Spectrometry Data
| Parameter | Expected Value (m/z) | Ionization Method | Rationale & Insights |
| Molecular Weight | 177.23 Da | - | Calculated from the molecular formula C₈H₇N₃S.[2] |
| [M+H]⁺ | 178.0433 | ESI | The protonated molecular ion is expected as the base peak or a major peak in soft ionization techniques like Electrospray Ionization (ESI).[7] |
| [M]⁺˙ | 162 (for parent) | EI | For the related compound 4-Phenyl-1,2,3-thiadiazole (without the amine), the molecular ion is at m/z 162.[8] For the title compound, the molecular ion would be at m/z 177 under Electron Ionization (EI). |
Proposed Fragmentation Pathway (EI-MS): The fragmentation of 1,2,3-thiadiazoles is uniquely characterized by the initial loss of a neutral nitrogen molecule (N₂).[8] This provides a highly diagnostic fragmentation pathway.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
NMR Data Acquisition (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5] Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[5]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C. A spectral width of 0-200 ppm is standard.[5]
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
FT-IR Data Acquisition
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle.[5]
-
Pellet Formation: Press the finely ground mixture into a thin, transparent pellet using a hydraulic press. The pellet should be clear and free of cracks.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[5] Perform a background scan with an empty sample holder prior to the sample scan.
Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with 0.1% formic acid to promote protonation.[5]
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
Conclusion
The structural verification of this compound is reliably achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. The expected spectroscopic data, characterized by distinct aromatic and amine signals in NMR, key N-H, C=N, and C-S vibrational bands in FT-IR, and a definitive molecular ion peak with a characteristic loss of N₂ in mass spectrometry, provide a comprehensive and unique fingerprint for this compound. The protocols and interpretations detailed in this guide serve as a robust framework for researchers, ensuring the confident identification and quality control of this important chemical entity in synthesis and drug discovery pipelines.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-phenyl-[1,2,3]thiadiazol-5-ylamine (C8H7N3S) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Phenyl-1,2,3-thiadiazol-5-amine: Synthesis, Biological Activity, and Therapeutic Potential
Foreword: The Emergence of Thiadiazoles in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an unceasing pursuit of novel molecular scaffolds that offer unique pharmacophoric features and diverse biological activities. Among the heterocyclic compounds that have garnered significant attention, the thiadiazole nucleus stands out as a privileged structure. Its isomeric forms, particularly the 1,2,3-thiadiazole scaffold, are of growing interest to researchers in medicinal chemistry and drug development. This is largely due to their bioisosteric relationship with other key heterocycles and their ability to engage with a wide array of biological targets. This guide provides a comprehensive technical overview of a specific, promising derivative: 4-Phenyl-1,2,3-thiadiazol-5-amine. We will delve into its synthesis, explore its known and potential biological activities, and discuss the underlying structure-activity relationships that are crucial for the rational design of next-generation therapeutics.
The 1,2,3-Thiadiazole Core: A Scaffold of Versatility
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This arrangement imparts distinct electronic and steric properties, making it a valuable building block in the design of bioactive molecules. Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[1] The phenyl substitution at the 4-position and the amine group at the 5-position of the thiadiazole ring in this compound create a molecule with significant potential for diverse chemical modifications and biological interactions.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through the well-established Hurd-Mori synthesis, a classic and versatile method for the formation of the 1,2,3-thiadiazole ring from hydrazone precursors.[2] This approach involves the cyclization of a suitable hydrazone with thionyl chloride. For the synthesis of the title compound, the key is the selection of a starting material that will yield the desired 5-amino substitution pattern.
Proposed Synthetic Pathway
The synthesis commences with the conversion of phenylacetic acid to its corresponding α-amino nitrile, followed by the formation of a hydrazone and subsequent cyclization.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Phenylacetamide
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylacetic acid (0.1 mol).
-
Slowly add thionyl chloride (0.12 mol) to the flask at room temperature.
-
Heat the reaction mixture at reflux for 2 hours.
-
After cooling, carefully add the reaction mixture to a beaker containing concentrated ammonium hydroxide (150 mL) in an ice bath.
-
Stir the mixture vigorously for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure phenylacetamide.
Step 2: Synthesis of α-Hydrazinophenylacetamide
-
To a solution of phenylacetamide (0.05 mol) in ethanol (100 mL), add hydrazine hydrate (0.1 mol).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry to yield α-hydrazinophenylacetamide.
Step 3: Synthesis of α-Hydrazonophenylacetamide
-
Dissolve α-hydrazinophenylacetamide (0.03 mol) in a mixture of concentrated hydrochloric acid (10 mL) and water (50 mL) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (0.033 mol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 1 hour at the same temperature.
-
The resulting α-hydrazonophenylacetamide can be used in the next step without further purification.
Step 4: Hurd-Mori Cyclization to this compound
-
To the solution of α-hydrazonophenylacetamide from the previous step, slowly add thionyl chloride (0.06 mol) dropwise at 0-5 °C with vigorous stirring.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.[3]
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Biological Activities and Therapeutic Potential
While specific biological data for this compound is limited in publicly available literature, the broader class of 1,2,3-thiadiazole derivatives has demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 1,2,3-thiadiazole derivatives. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and proliferation.
3.1.1. Inhibition of Tubulin Polymerization
A significant mechanism of action for some 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4] By binding to tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
Caption: Proposed mechanism of tubulin polymerization inhibition.
3.1.2. Inhibition of Heat Shock Protein 90 (Hsp90)
Certain 1,2,3-thiadiazole derivatives have been identified as inhibitors of Heat Shock Protein 90 (Hsp90).[5] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in signal transduction pathways that promote cancer cell growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Table 1: Anticancer Activity of Representative 1,2,3-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| D-ring fused 1,2,3-thiadiazole DHEA derivative | T47D (Breast) | 0.042 - 0.058 | [5] |
| Pyrazole oxime 1,2,3-thiadiazole derivative | Panc-1 (Pancreatic) | Not specified | [5] |
| 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazole | HCT-116 (Colon) | 3.2 - 4.6 (GI₅₀) | [5] |
Note: The data presented is for related 1,2,3-thiadiazole derivatives and serves as an indication of the potential activity of the title compound.
Antimicrobial Activity
Table 2: Antimicrobial Activity of Representative Phenyl-Thiadiazole-Amine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [6] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 | [6] |
| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | A. niger | 32-42 | [6] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | C. albicans | 32-42 | [6] |
Note: The data presented is for the 1,3,4-thiadiazole isomer and is intended to highlight the potential antimicrobial profile of the thiadiazole-amine scaffold.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related thiadiazole derivatives, several key structure-activity relationships (SAR) can be inferred, providing a roadmap for the future optimization of this compound as a therapeutic agent.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring can significantly modulate biological activity. Electron-withdrawing groups, such as halogens, have been shown to enhance antibacterial activity in some 1,3,4-thiadiazole series.[6] Conversely, electron-donating groups like methoxy have been associated with increased antifungal activity.[6] For anticancer activity, the substitution pattern on the phenyl ring can influence the compound's ability to interact with specific biological targets.[1]
-
Modification of the 5-Amino Group: The amine group at the 5-position is a critical handle for further chemical modification. Derivatization of this amine to form amides, sulfonamides, or Schiff bases can lead to compounds with altered pharmacokinetic properties and potentially enhanced biological activity. These modifications can influence the molecule's solubility, membrane permeability, and binding affinity to target proteins.
Caption: Key areas for structure-activity relationship studies.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The synthetic accessibility via the Hurd-Mori reaction provides a solid foundation for the generation of a diverse library of analogues. The compelling biological activities exhibited by the broader class of 1,2,3-thiadiazoles strongly suggest that the title compound and its derivatives warrant further investigation as potential anticancer and antimicrobial agents.
Future research should focus on the systematic exploration of the structure-activity relationships by synthesizing and evaluating a range of derivatives with modifications at both the 4-phenyl ring and the 5-amino group. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic scaffold.
References
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of 4-Phenyl-1,2,3-thiadiazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for 4-Phenyl-1,2,3-thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into the foundational chemistry of the 1,2,3-thiadiazole ring system, with a particular focus on the seminal Hurd-Mori synthesis. The guide will further explore the introduction of the 5-amino substituent, a critical functional group for further molecular elaboration. Detailed reaction mechanisms, step-by-step experimental protocols, and a discussion of the evolution of synthetic strategies will be presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this important molecular scaffold.
Introduction: The Emergence of the 1,2,3-Thiadiazole Scaffold
The story of this compound is intrinsically linked to the broader history of thiadiazoles, a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms.[1] First prepared in the late nineteenth century, these heterocycles have garnered sustained interest due to their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.[2][3] Among the four possible isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), the 1,2,3-thiadiazole system is unique in its propensity for thermal and photochemical decomposition with the extrusion of molecular nitrogen, a property that has been exploited in various synthetic transformations.[2]
Derivatives of 1,2,3-thiadiazole have demonstrated a wide array of biological activities, including antimicrobial, antifungal, antitumor, and antiviral properties, making them attractive scaffolds for drug discovery programs.[4][5] The phenyl and amino substituents at the 4- and 5-positions, respectively, of the target molecule provide key functionalities for modulating these biological effects and for serving as versatile intermediates in the synthesis of more complex molecular architectures.[6]
The Cornerstone of Synthesis: The Hurd-Mori Reaction
A pivotal moment in the history of 1,2,3-thiadiazole chemistry was the development of the Hurd-Mori synthesis.[7] This robust and versatile method provides a direct route to the 1,2,3-thiadiazole ring system from readily available starting materials. The reaction involves the cyclization of an N-acyl or N-tosyl hydrazone with thionyl chloride (SOCl₂).[7][8]
The general mechanism of the Hurd-Mori reaction is believed to proceed through several key steps, initiated by the reaction of the hydrazone with thionyl chloride. The success of this cyclization is often dependent on the nature of the substituents, with electron-withdrawing groups on the nitrogen of the pyrrolidine precursor having a significant positive effect on the reaction outcome.[9]
Below is a generalized workflow for the Hurd-Mori synthesis of a 4-substituted-1,2,3-thiadiazole.
Caption: Generalized workflow of the Hurd-Mori synthesis.
Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole via Hurd-Mori Reaction (Illustrative)
The following is an illustrative protocol for the synthesis of the 4-phenyl-1,2,3-thiadiazole core, based on the principles of the Hurd-Mori reaction.
Step 1: Formation of the Hydrazone
-
To a solution of acetophenone (1 equivalent) in a suitable solvent such as ethanol, add a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.
-
Filter the resulting precipitate, wash with cold water, and dry to yield the acetophenone semicarbazone.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
In a fume hood, cool a flask containing thionyl chloride (excess, e.g., 5-10 equivalents) in an ice bath.
-
Slowly add the acetophenone semicarbazone from Step 1 in small portions to the cooled thionyl chloride with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the excess thionyl chloride by slowly pouring the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 4-phenyl-1,2,3-thiadiazole.
Introduction of the 5-Amino Group: A Key Functionalization
While the Hurd-Mori reaction provides an efficient route to the 4-phenyl-1,2,3-thiadiazole core, the synthesis of the target molecule, this compound, requires the introduction of an amino group at the 5-position. A significant advancement in the synthesis of 5-amino-1,2,3-thiadiazoles was disclosed in a patent describing a novel process that avoids the multi-step procedures of earlier methods.[10] This process involves the reaction of a diazoacetonitrile with hydrogen sulfide in the presence of a base.[10]
This method offers a more direct and industrially advantageous route to 5-amino-1,2,3-thiadiazoles, which are valuable as raw materials for pharmaceuticals and agricultural chemicals.[10]
Caption: Direct synthesis of 5-amino-1,2,3-thiadiazoles.
Postulated Synthetic Protocol for this compound
Based on the patented methodology, a plausible and efficient synthesis for this compound can be outlined as follows:
Step 1: Synthesis of α-diazo-phenylacetonitrile
-
This intermediate can be prepared from benzoyl cyanide via its tosylhydrazone followed by treatment with a base (Shapiro reaction), or through other established methods for the synthesis of α-diazonitriles.
Step 2: Cycloaddition to form this compound
-
Dissolve α-diazo-phenylacetonitrile (1 equivalent) in a suitable inert solvent such as methylene chloride, ether, or chloroform.[10]
-
In a separate vessel, prepare a solution of a suitable base (e.g., triethylamine or another amine series compound) in the same solvent.[10]
-
Cool both solutions in an ice bath.
-
Bubble hydrogen sulfide gas through the solution of the base. Alternatively, a salt of hydrogen sulfide can be used.[10]
-
Slowly add the solution of α-diazo-phenylacetonitrile to the hydrogen sulfide/base solution with continuous stirring.
-
Monitor the reaction by TLC until the starting diazo compound is consumed.
-
Upon completion, wash the reaction mixture with water to remove the salt of the base.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical properties for this compound.
| Property | Value | Reference |
| CAS Number | 78301-72-1 | [11] |
| Molecular Formula | C₈H₇N₃S | [12] |
| Molecular Weight | 177.23 g/mol | [12] |
| Appearance | Not specified in search results | |
| Purity | Typically >95% for commercial samples | [12] |
Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) would be crucial for the definitive identification and characterization of the synthesized compound. While not explicitly provided in the initial search results for this specific molecule, these analytical techniques are standard practice in synthetic chemistry for structure elucidation.
Applications and Future Directions
The this compound scaffold is a versatile intermediate in organic synthesis. The amino group can be readily derivatized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships in drug discovery programs. The phenyl group can also be modified to modulate the compound's physicochemical properties.
Research into derivatives of this and related thiadiazoles has shown promise in various therapeutic areas, including cancer, infectious diseases, and inflammation.[13][14][15][16] The continued exploration of the chemistry of this compound and its analogues is likely to yield novel compounds with significant biological and pharmacological activities.
Conclusion
The discovery and development of synthetic routes to this compound are rooted in the foundational work on the 1,2,3-thiadiazole ring system, most notably the Hurd-Mori reaction. The subsequent development of more direct methods for the introduction of the 5-amino group has provided an efficient pathway to this valuable synthetic intermediate. This technical guide has provided a detailed overview of the historical context, key synthetic transformations, and practical experimental considerations for the preparation of this compound. The versatility of the this compound scaffold ensures its continued importance in the fields of medicinal chemistry and drug development.
References
- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. isres.org [isres.org]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents [patents.google.com]
- 11. This compound | 78301-72-1 [chemicalbook.com]
- 12. This compound - Amerigo Scientific [amerigoscientific.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. sphinxsai.com [sphinxsai.com]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
Unveiling the Therapeutic Potential of 4-Phenyl-1,2,3-thiadiazol-5-amine: A Technical Guide to Target Identification and Validation
Abstract
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide focuses on a specific, yet under-explored, member of this family: 4-Phenyl-1,2,3-thiadiazol-5-amine. While direct biological data on this compound is nascent, its structural features suggest significant therapeutic potential. This document synthesizes information from structurally related thiadiazole derivatives to propose and explore potential therapeutic targets. We will delve into the rationale behind selecting these targets, outline detailed experimental protocols for their validation, and provide a framework for advancing this promising molecule through the early stages of drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter for challenging therapeutic targets.
Introduction: The 1,2,3-Thiadiazole Core - A Foundation for Diverse Bioactivity
The thiadiazole ring system, a five-membered heterocycle containing sulfur and two nitrogen atoms, is a cornerstone of many biologically active compounds.[1][2] Its unique mesoionic character allows thiadiazole-containing molecules to readily cross cellular membranes and engage with a variety of biological targets.[3] Derivatives of the 1,2,3-thiadiazole isomer, in particular, have garnered significant interest due to their demonstrated efficacy in preclinical models of various diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5]
This compound (Figure 1) is a versatile synthetic intermediate used in the development of more complex heterocyclic compounds.[6] Its structure, featuring a phenyl group at the 4-position and an amine at the 5-position, provides a key platform for chemical modification and structure-activity relationship (SAR) studies. While the direct therapeutic applications of this specific molecule are not yet well-defined, the extensive body of research on analogous compounds provides a strong foundation for hypothesizing its potential therapeutic targets.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
This guide will focus on three primary areas of high potential for this compound: oncology, inflammatory diseases, and infectious diseases. For each area, we will propose specific molecular targets and outline a comprehensive validation strategy.
Potential Therapeutic Area I: Oncology
The anticancer activity of thiadiazole derivatives is well-documented, with various analogues demonstrating cytotoxic effects against a range of cancer cell lines.[1][3][7] The proposed mechanisms of action are diverse, suggesting that the thiadiazole scaffold can be tailored to interact with multiple cancer-relevant targets.
Proposed Target: Tubulin and Microtubule Dynamics
A number of 5-aryl-1,2,3-thiadiazole derivatives have been identified as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.[4] The phenyl group at the 4-position of our lead compound is a common feature in many tubulin inhibitors.
Rationale: The structural similarity to known microtubule-destabilizing agents makes tubulin a prime candidate target. Disruption of microtubule dynamics is a clinically validated anticancer strategy.
Experimental Validation Workflow:
Caption: Experimental workflow for validating tubulin as a target.
Detailed Protocols:
-
In Vitro Tubulin Polymerization Assay:
-
Purified tubulin is incubated with GTP and the test compound (this compound) at various concentrations.
-
The polymerization of tubulin into microtubules is monitored by measuring the change in absorbance at 340 nm over time.
-
Known tubulin inhibitors (e.g., colchicine, paclitaxel) are used as positive controls.
-
-
Cell-Based Cytotoxicity Assays:
-
A panel of cancer cell lines (e.g., HeLa, MCF-7, HCT-116) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the test compound for 48-72 hours.
-
Cell viability is assessed using MTT or SRB assays to determine the GI50 (concentration for 50% growth inhibition).
-
-
Immunofluorescence Microscopy:
-
Cancer cells are grown on coverslips and treated with the test compound at its GI50 concentration.
-
Cells are fixed, permeabilized, and stained with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.
-
Microtubule morphology is visualized using a fluorescence microscope. Disruption of the microtubule network compared to untreated controls indicates an effect.
-
Proposed Target: Protein Kinases (e.g., c-Met, Akt)
Thiazole and thiadiazole carboxamide derivatives have been successfully developed as potent inhibitors of protein kinases, such as c-Met.[8] Additionally, triazolo-thiadiazole derivatives have been shown to inhibit Akt1 and Akt2 activation.[9] The amino group at the 5-position of this compound provides a handle for the synthesis of carboxamide derivatives that could target the ATP-binding pocket of various kinases.
Rationale: The structural scaffold is amenable to derivatization to mimic known kinase inhibitors. Targeting oncogenic kinases is a cornerstone of modern cancer therapy.
Experimental Validation Workflow:
Caption: Experimental workflow for validating kinase inhibition.
Detailed Protocols:
-
In Vitro Kinase Inhibition Assays:
-
A panel of recombinant kinases (e.g., c-Met, Akt1, Akt2) is used.
-
The kinase, its substrate, ATP, and the test compound are incubated together.
-
Kinase activity is measured by quantifying substrate phosphorylation using a suitable detection method (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
-
IC50 values are determined from dose-response curves.
-
-
Cell-Based Phosphorylation Assays:
-
Cancer cell lines with known activation of the target kinase (e.g., MKN-45 for c-Met) are treated with the test compound.
-
Cell lysates are collected and the phosphorylation status of the target kinase and its downstream effectors is analyzed by Western blot using phospho-specific antibodies.
-
Potential Therapeutic Area II: Inflammatory Diseases
Certain thiadiazole derivatives have demonstrated anti-inflammatory properties.[5] This suggests that this compound or its derivatives could modulate key inflammatory pathways.
Proposed Target: p38 MAP Kinase
A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of the production of pro-inflammatory cytokines like TNF-α.[10] The 4-phenyl moiety is a critical feature of these inhibitors.
Rationale: The structural similarity to known p38 MAP kinase inhibitors suggests a high probability of interaction. Inhibition of the p38 MAP kinase pathway is a promising strategy for treating a range of inflammatory conditions.
Experimental Validation Workflow:
-
In Vitro p38 MAP Kinase Assay: Determine the direct inhibitory effect of the compound on recombinant p38 MAP kinase activity.
-
LPS-Stimulated Cytokine Release Assay:
-
Treat human monocytic cells (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) with the test compound.
-
Stimulate the cells with lipopolysaccharide (LPS).
-
Measure the levels of TNF-α and other pro-inflammatory cytokines in the cell supernatant by ELISA.
-
-
Western Blot Analysis: Analyze the phosphorylation status of downstream targets of p38 MAP kinase (e.g., MK2) in LPS-stimulated cells treated with the compound.
Potential Therapeutic Area III: Infectious Diseases
The thiadiazole ring is present in several antimicrobial agents.[4][11] This suggests that this compound could serve as a scaffold for the development of novel anti-bacterial or anti-fungal drugs.
Proposed Targets: Bacterial and Fungal Enzymes
The specific molecular targets of many thiadiazole-based antimicrobials are not well-defined, but they are thought to interfere with essential cellular processes.
Rationale: The broad-spectrum antimicrobial activity of related compounds suggests that this compound could inhibit conserved microbial targets.
Experimental Validation Workflow:
-
Minimum Inhibitory Concentration (MIC) Assays:
-
Determine the MIC of the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) using broth microdilution methods.
-
-
Mechanism of Action Studies:
-
If antimicrobial activity is observed, further studies can be conducted to elucidate the mechanism of action. These may include:
-
Macromolecular synthesis assays (inhibition of DNA, RNA, protein, and cell wall synthesis).
-
Enzyme inhibition assays against known antimicrobial targets (e.g., DNA gyrase, dihydrofolate reductase).
-
Membrane permeability assays.
-
-
Summary of Potential Targets and Data
| Therapeutic Area | Potential Target | Rationale | Key Validating Experiments |
| Oncology | Tubulin | Structural similarity to known microtubule destabilizers. | Tubulin Polymerization Assay, Immunofluorescence |
| Protein Kinases (c-Met, Akt) | Scaffold is suitable for derivatization into kinase inhibitors. | In Vitro Kinase Assays, Cellular Phosphorylation Assays | |
| Inflammatory Diseases | p38 MAP Kinase | Structural similarity to known p38 inhibitors. | In Vitro p38 Kinase Assay, Cytokine Release Assay |
| Infectious Diseases | Bacterial/Fungal Enzymes | Broad antimicrobial activity of related thiadiazoles. | MIC Assays, Mechanism of Action Studies |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. Based on the extensive literature on structurally related compounds, we have identified tubulin, protein kinases, and p38 MAP kinase as high-priority potential targets in the areas of oncology and inflammation. Furthermore, its potential as a scaffold for novel antimicrobial agents warrants investigation.
The experimental workflows outlined in this guide provide a clear roadmap for the initial stages of target validation. Positive results from these studies would provide a strong rationale for initiating a medicinal chemistry program aimed at optimizing the potency, selectivity, and pharmacokinetic properties of this exciting chemical scaffold. The versatility of the 1,2,3-thiadiazole ring system, combined with the strategic placement of the phenyl and amino groups, makes this compound a molecule of significant interest for the future of drug discovery.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound [myskinrecipes.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
Methodological & Application
Application Notes and Protocols for 4-Phenyl-1,2,3-thiadiazol-5-amine in Preclinical Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Phenyl-1,2,3-thiadiazol-5-amine as a versatile scaffold in the synthesis and evaluation of novel anticancer agents, with a specific focus on the inhibition of Heat Shock Protein 90 (Hsp90).
Introduction: The Therapeutic Potential of the 1,2,3-Thiadiazole Scaffold
This compound is a heterocyclic compound that serves as a valuable starting material in medicinal chemistry. The 1,2,3-thiadiazole ring system is a significant pharmacophore, and its derivatives have demonstrated a wide array of biological activities.[1] In the landscape of oncology drug discovery, the unique electronic and structural properties of this scaffold make it an attractive foundation for the development of targeted therapies.
This document will detail the rationale and protocols for leveraging this compound in the generation of potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a critical enabler of malignancy.[2]
Scientific Rationale: Targeting the Hsp90 Chaperone Machinery in Cancer
2.1. The Role of Hsp90 in Oncogenesis
Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that plays a pivotal role in the stability, maturation, and activity of a multitude of client proteins.[3] In cancerous cells, Hsp90 is overexpressed and essential for maintaining the function of numerous oncoproteins that drive tumor growth, proliferation, and survival.[4] These client proteins include mutated and overexpressed kinases (e.g., EGFR, HER2, BRAF, AKT), transcription factors (e.g., mutant p53), and other proteins that are central to the hallmarks of cancer.[5]
The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which induces conformational changes in the Hsp90 dimer, facilitating the proper folding and activation of its client proteins. By inhibiting this cycle, Hsp90 inhibitors cause the misfolding and subsequent degradation of these client oncoproteins via the ubiquitin-proteasome pathway. This simultaneous disruption of multiple oncogenic signaling pathways makes Hsp90 an attractive therapeutic target.[6]
2.2. The 1,2,3-Thiadiazole Scaffold as an Hsp90 Inhibitor
Derivatives of the 1,2,3-thiadiazole scaffold have been identified as potent inhibitors of Hsp90.[7][8] These compounds typically bind to the ATP-binding pocket in the N-terminal domain of Hsp90, competitively inhibiting the binding of ATP and thereby arresting the chaperone cycle. The resorcinol moiety, often incorporated into these inhibitors, is crucial for high-affinity binding, forming key hydrogen bonds within the active site. The 1,2,3-thiadiazole ring and its substituents can be modified to optimize potency, selectivity, and pharmacokinetic properties.[9]
Below is a diagram illustrating the Hsp90 chaperone cycle and the mechanism of its inhibition.
Caption: Hsp90 chaperone cycle and its inhibition by 1,2,3-thiadiazole derivatives.
Experimental Protocols
3.1. Synthesis of a Bioactive 4-Phenyl-1,2,3-thiadiazole Derivative
The following is a representative protocol for the synthesis of a novel Hsp90 inhibitor derived from this compound. This protocol is based on the Hurd-Mori synthesis for the formation of the 1,2,3-thiadiazole ring and subsequent functionalization.[1][10]
Workflow for Synthesis:
References
- 1. benchchem.com [benchchem.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Improving the Hsp90 Inhibitors Containing 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole Scaffold: Synthesis, Affinity and Effect on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Evaluation of 4-Phenyl-1,2,3-thiadiazol-5-amine as a Novel Antimicrobial Agent
For Research Use Only
Abstract
The increasing prevalence of multidrug-resistant pathogens necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 4-Phenyl-1,2,3-thiadiazol-5-amine as a potential antimicrobial agent. While extensive research exists on the 1,3,4-thiadiazole isomers, the 1,2,3-thiadiazole scaffold remains a comparatively underexplored area for antimicrobial discovery. These application notes, therefore, present a structured, field-proven framework for the initial screening and characterization of this specific compound. The protocols outlined herein are designed to be self-validating, providing a clear rationale for each experimental step, from initial susceptibility testing to preliminary mechanism of action studies and cytotoxicity profiling.
Introduction: The Rationale for Investigating this compound
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] The bioactivity of these compounds is often attributed to the unique physicochemical properties of the thiadiazole ring, which can engage in various biological interactions.[1] However, the isomeric 1,2,3-thiadiazole ring system, while chemically distinct, has received less attention in the context of antimicrobial research. This compound is a versatile synthetic intermediate, and its structural features—a phenyl ring for potential hydrophobic interactions and an amine group for hydrogen bonding—make it an intriguing candidate for biological screening.[5] This guide provides the foundational protocols to rigorously assess its antimicrobial potential.
Preliminary Screening: Antimicrobial Susceptibility Testing
The initial phase of evaluation focuses on determining the spectrum of activity of this compound against a panel of clinically relevant microorganisms. The primary endpoints are the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a gold-standard method for quantitative antimicrobial susceptibility testing.
2.1.1 Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates (U-bottom)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (600 nm)
-
Incubator (35-37°C for bacteria, 30°C for fungi)
2.1.2 Step-by-Step Methodology
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Further dilutions should be made in the appropriate broth to minimize the final DMSO concentration to ≤1% (v/v), which is generally non-inhibitory to microbial growth.
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the working stock solution of the test compound to the first well of each row and perform a 2-fold serial dilution across the plate, from column 1 to 10.
-
The final volume in each well after dilution will be 100 µL.
-
Column 11 will serve as the growth control (broth and inoculum only).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells.
-
Incubation:
-
Incubate bacterial plates at 37°C for 18-24 hours.
-
Incubate fungal plates at 30°C for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye.
2.1.3 Workflow Diagram
Caption: Workflow for MIC determination.
Protocol: MBC/MFC Determination
This protocol is a direct extension of the MIC assay to determine whether the compound is microbistatic or microbicidal.
2.2.1 Step-by-Step Methodology
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).
Cytotoxicity Profiling: Assessing the Therapeutic Window
A promising antimicrobial agent should exhibit selective toxicity towards pathogens with minimal effects on host cells. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay for Cytotoxicity
3.1.1 Materials
-
Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Sterile, flat-bottomed 96-well plates
-
DMSO (for formazan solubilization)
-
Microplate reader (570 nm)
3.1.2 Step-by-Step Methodology
-
Cell Seeding: Seed the 96-well plate with 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition:
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
3.1.3 Workflow Diagram
Caption: Workflow for cytotoxicity assessment.
Preliminary Mechanism of Action Studies
Understanding how a compound exerts its antimicrobial effect is crucial for its development. The following are initial assays to probe the mechanism of action.
Protocol: Cell Membrane Integrity Assay
This assay determines if the compound disrupts the bacterial cell membrane, leading to leakage of intracellular components.
4.1.1 Materials
-
Bacterial suspension (prepared as in the MIC assay)
-
This compound
-
Positive control (e.g., Polymyxin B)
-
SYTOX Green nucleic acid stain
-
Fluorometric microplate reader
4.1.2 Step-by-Step Methodology
-
Wash and resuspend bacteria in a suitable buffer (e.g., PBS).
-
Add SYTOX Green to the bacterial suspension (final concentration ~1 µM).
-
Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Monitor the increase in fluorescence over time. A rapid increase in fluorescence indicates that the dye is entering the cells through a compromised membrane and binding to nucleic acids.
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized for clear comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 | 32 |
| Escherichia coli | Gram-negative | 64 | >128 |
| Pseudomonas aeruginosa | Gram-negative | >128 | >128 |
| Candida albicans | Fungus | 32 | 64 |
| Ciprofloxacin | Control | 0.5 | 1 |
| Fluconazole | Control | 1 | 2 |
Table 2: Hypothetical Cytotoxicity Profile
| Cell Line | IC₅₀ (µg/mL) |
| HEK293 | >256 |
| HepG2 | 180 |
Interpretation: The hypothetical data suggest that this compound has moderate activity against Gram-positive bacteria and fungi, with weaker activity against Gram-negative bacteria. The high IC₅₀ value against a non-cancerous human cell line (HEK293) indicates a favorable preliminary therapeutic index.
Proposed Signaling Pathway for Antimicrobial Action
Based on the known mechanisms of other antimicrobial agents and the potential for membrane disruption, a hypothetical pathway can be proposed to guide further investigation.
Caption: Hypothetical mechanism of action.
Conclusion and Future Directions
The protocols detailed in this document provide a robust framework for the initial evaluation of this compound as a potential antimicrobial agent. Should the preliminary data prove promising, further studies should include:
-
Screening against a broader panel of resistant clinical isolates.
-
Time-kill kinetic studies to assess the rate of antimicrobial activity.
-
More in-depth mechanism of action studies, such as DNA binding assays or specific enzyme inhibition assays.
-
In vivo efficacy and toxicity studies in animal models.
By following this structured approach, researchers can systematically and efficiently evaluate the potential of this and other novel compounds in the critical search for new antimicrobial therapies.
References
Application Notes and Protocols for the Solubilization of 4-Phenyl-1,2,3-thiadiazol-5-amine in Cell Culture
Introduction: The Challenge of Introducing Small Molecules to In Vitro Systems
4-Phenyl-1,2,3-thiadiazol-5-amine and its structural analogs represent a class of heterocyclic compounds with demonstrated potential in medicinal chemistry, including anticancer and antimicrobial activities.[1][2][3] The successful evaluation of such compounds in cell-based assays is fundamentally dependent on their effective and consistent delivery to the cellular environment. A primary hurdle in this process is the often poor aqueous solubility of these organic small molecules. This document provides a detailed, field-proven guide for the dissolution of this compound for use in cell culture, emphasizing the preservation of compound integrity and the minimization of solvent-induced artifacts.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is critical for developing a robust solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃S | [4][5][6] |
| Molecular Weight | 177.23 g/mol | [4][5][6] |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Aqueous Solubility | Expected to be low | Inferred from structure |
The aromatic phenyl group and the thiadiazole ring system contribute to the hydrophobic nature of the molecule, predicting its limited solubility in aqueous solutions like cell culture media. Therefore, the use of an organic co-solvent is indispensable.
The Cornerstone of Solubilization: Solvent Selection and Strategy
The choice of solvent is a critical decision that directly impacts the biological relevance of your experimental results. The ideal solvent should possess the following characteristics:
-
High Solubilizing Power: It must be capable of dissolving the compound at a concentration significantly higher than the final working concentration.
-
Biocompatibility: It should exhibit minimal toxicity to the cultured cells at the final working concentration.
-
Inertness: The solvent should not react with the compound or interfere with the biological assay.
For hydrophobic small molecules, Dimethyl Sulfoxide (DMSO) is the most widely accepted and utilized solvent in cell culture applications.[7][8][9] Its strong solubilizing capacity for a wide range of organic compounds and its miscibility with aqueous media make it a versatile choice.
Understanding and Mitigating DMSO-Induced Cytotoxicity
While DMSO is an excellent solvent, it is not biologically inert and can exert cytotoxic effects, typically by disrupting cell membranes and inhibiting cell proliferation.[10][11] The extent of this toxicity is both concentration- and time-dependent.[12][13]
General Guidelines for DMSO Use in Cell Culture:
-
Final Concentration is Key: The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally ≤ 0.1% (v/v) . Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.[11][14]
-
Cell Line Sensitivity Varies: Primary cells and certain sensitive cell lines may exhibit toxic effects at lower DMSO concentrations.[11] It is imperative to determine the tolerance of your specific cell line.
-
Vehicle Control is Non-Negotiable: Every experiment must include a "vehicle control" group. These are cells treated with the same final concentration of DMSO as the experimental groups, but without the dissolved compound.[9] This allows for the differentiation between the effects of the compound and the effects of the solvent itself.
Caption: Decision workflow for solvent selection and preparation.
Experimental Protocols
This section provides a step-by-step methodology for the preparation of a 10 mM stock solution of this compound in DMSO, followed by its dilution to a working concentration for cell culture experiments.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 177.23 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes (1.5 mL)
-
Calibrated precision balance
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
Methodology:
-
Pre-Handling: Before opening, gently tap the vial of this compound to ensure all powder is at the bottom of the container.
-
Weighing: Accurately weigh out a desired amount of the compound. To minimize weighing errors, it is advisable to work with quantities of 1 mg or more. For this protocol, we will use 1 mg.
-
Expert Insight: For smaller quantities, it is often more accurate to dissolve the entire contents of the vial and calculate the concentration based on the total weight provided by the manufacturer.
-
-
Calculation of Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
Volume (L) = Amount (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Amount: 0.001 g (1 mg)
-
Molecular Weight: 177.23 g/mol
-
Desired Concentration: 0.010 mol/L (10 mM)
Volume (L) = 0.001 g / (177.23 g/mol * 0.010 mol/L) = 0.000564 L = 564 µL
-
-
Dissolution: a. Transfer the weighed 1 mg of this compound into a sterile microcentrifuge tube. b. Carefully add 564 µL of anhydrous, sterile DMSO to the tube. c. Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional but Recommended): For long-term storage and to ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE membrane).
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Trustworthiness Principle: Aliquoting is crucial to prevent the degradation that can occur with repeated freeze-thaw cycles and to minimize the risk of contamination.[15] c. Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol describes the dilution of the 10 mM stock solution into cell culture medium to achieve a desired final concentration.
Example Dilutions:
The following table provides example dilutions to achieve common working concentrations from a 10 mM stock solution in a final volume of 10 mL of culture medium.
| Desired Final Concentration | Volume of 10 mM Stock to add to 10 mL Medium | Final DMSO Concentration (%) |
| 1 µM | 1.0 µL | 0.01% |
| 5 µM | 5.0 µL | 0.05% |
| 10 µM | 10.0 µL | 0.1% |
| 50 µM | 50.0 µL | 0.5% |
Methodology:
-
Thaw Stock Solution: Remove a single aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.
-
Prepare Culture Medium: Warm the required volume of complete cell culture medium (containing serum and any other supplements) to 37°C.
-
Dilution (Serial Dilution Recommended): a. Expert Insight: To ensure accuracy, especially for lower final concentrations, perform a serial dilution rather than a single large dilution. For example, to achieve a 1 µM final concentration, first dilute the 10 mM stock 1:100 in sterile medium to create an intermediate 100 µM solution. Then, dilute this intermediate solution 1:100 into the final volume of cell culture medium. b. For a direct dilution (e.g., to 10 µM), add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed culture medium.
-
Mixing: Immediately after adding the stock solution, mix the medium thoroughly by gentle inversion or pipetting to ensure a homogenous solution and prevent precipitation of the compound.
-
Cell Treatment: Remove the old medium from your cell cultures and replace it with the freshly prepared medium containing this compound. Remember to include your vehicle control group.
Caption: Workflow for stock and working solution preparation.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous medium. | The compound's solubility limit in the final medium has been exceeded. | - Lower the final concentration of the compound. - Increase the final DMSO concentration slightly (if tolerated by cells). - Add the concentrated stock solution to the medium while vortexing to ensure rapid dispersion. |
| High background toxicity observed in vehicle control. | The cell line is sensitive to the final DMSO concentration. | - Reduce the final DMSO concentration by making a more concentrated stock solution (e.g., 50-100 mM) if solubility allows, which will require a smaller volume for dilution. - Perform a dose-response curve for DMSO on your cell line to determine the maximum tolerated concentration. |
| Inconsistent results between experiments. | - Repeated freeze-thaw cycles of the stock solution. - Inaccurate pipetting of small volumes. - Degradation of the compound in solution. | - Always use fresh aliquots for each experiment.[15] - Use calibrated pipettes and consider serial dilutions for better accuracy. - Prepare working solutions immediately before use. |
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 78301-72-1 [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. lifetein.com [lifetein.com]
- 12. mdpi.com [mdpi.com]
- 13. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Title: A Comprehensive Guide to the Analytical Characterization of 4-Phenyl-1,2,3-thiadiazol-5-amine
An Application Note from the Senior Scientist's Desk
Introduction
4-Phenyl-1,2,3-thiadiazol-5-amine is a heterocyclic compound featuring a thiadiazole ring system, which is a prominent scaffold in medicinal chemistry and materials science.[1] As a versatile synthetic intermediate, it serves as a crucial building block for the development of novel pharmaceutical agents and functional materials.[2] The precise substitution pattern on the thiadiazole ring, along with the presence of the phenyl and amine functionalities, dictates its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development application.
This guide provides a multi-technique approach to the characterization of this compound. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale for each analytical choice. By integrating data from chromatography, mass spectrometry, and various spectroscopic methods, a complete and validated profile of the molecule can be established.
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. The workflow below illustrates a logical progression from initial purity assessment to definitive structural elucidation.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Part 1: Purity Assessment and Quantification
Before committing resources to extensive structural analysis, verifying the purity of the compound is a critical first step. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
Causality: A reversed-phase HPLC (RP-HPLC) method is chosen due to the moderate polarity of the target molecule. The phenyl group provides hydrophobicity, making it well-suited for retention on a C18 stationary phase, while the amine and thiadiazole moieties provide sufficient polarity for elution with a standard aqueous-organic mobile phase. This method effectively separates the target compound from non-polar and highly polar impurities.[3][4]
Experimental Protocol: RP-HPLC for Purity Analysis
-
Objective: To determine the purity of this compound and quantify it against a reference standard.
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Materials:
-
HPLC-grade acetonitrile (ACN) and water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
This compound sample.
-
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in ACN. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (e.g., 70% Water / 30% ACN).
-
Chromatographic Conditions: The following are robust starting conditions that can be optimized as needed.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for good retention and resolution. |
| Mobile Phase A | 0.1% TFA in Water | Acid modifier to improve peak shape by protonating the amine group. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |
| Elution Mode | Isocratic or Gradient | Start with isocratic (e.g., 60% A/40% B). Use a gradient if impurities are close to the main peak.[5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm and 296 nm | 254 nm for general aromatic detection; 296 nm is a reported λmax for 4-phenyl-1,2,3-thiadiazole.[1] |
| Injection Vol. | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
For quantification, a calibration curve must be generated using a certified reference standard.
-
Part 2: Definitive Structural Elucidation
Once purity is confirmed, a suite of spectroscopic and spectrometric techniques is used to verify the molecular structure.
Mass Spectrometry (MS)
Causality: High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental formula. Standard MS provides the molecular weight, but HRMS provides a mass measurement with high accuracy (typically <5 ppm), allowing for the determination of a unique elemental composition (C₈H₇N₃S).[1] Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, minimizing in-source fragmentation and maximizing the abundance of the protonated molecular ion [M+H]⁺. A characteristic fragmentation of 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (N₂), which serves as a key diagnostic marker.[6]
Experimental Protocol: ESI-HRMS Analysis
-
Objective: To confirm the molecular weight and elemental composition of the compound.
-
Instrumentation: An ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range covers the expected m/z of the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.[7]
-
Expected Results:
| Ion Species | Formula | Calculated m/z | Observed m/z | Fragmentation Products |
| [M+H]⁺ | C₈H₈N₃S⁺ | 178.0433 | Within 5 ppm of calculated | [M+H-N₂]⁺ at m/z ~150.04 |
| [M+Na]⁺ | C₈H₇N₃SNa⁺ | 200.0253 | Within 5 ppm of calculated | - |
Data based on the molecular formula C₈H₇N₃S.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule.[9] ¹H NMR will confirm the presence and substitution pattern of the phenyl ring and the protons of the amine group. ¹³C NMR will identify all unique carbon atoms, including those in the thiadiazole ring which lack attached protons. 2D NMR experiments like HSQC/HMBC can be used to definitively assign all signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Objective: To elucidate the complete H-C framework of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on the amine group.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a spectral width of ~0-12 ppm and a relaxation delay of 1-5 seconds.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.[10]
-
-
Expected Results: The following table provides predicted chemical shifts based on known data for similar structures.[9][11][12]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.3 - 7.6 | Multiplet (m) | 5H, Phenyl protons (Ar-H) |
| ~5.5 - 6.5 | Broad Singlet (br s) | 2H, Amine protons (-NH₂) | |
| ¹³C NMR | ~150 - 160 | Singlet | C4 of thiadiazole (attached to phenyl) |
| ~130 - 140 | Singlet | C5 of thiadiazole (attached to amine) | |
| ~125 - 135 | Multiple Singlets | Carbons of the phenyl ring (Ar-C) |
Note: The amine proton signal may be broad and its chemical shift can vary with concentration and temperature.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[1] For this compound, FT-IR will confirm the presence of the N-H bonds of the amine, the C-H and C=C bonds of the aromatic ring, and the characteristic vibrations of the C=N and C-S bonds within the heterocyclic ring.[11]
Experimental Protocol: FT-IR Analysis
-
Objective: To identify the key functional groups in the molecule.
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Methodology:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the sample spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Results:
| Vibrational Frequency (cm⁻¹) | Assignment | Intensity |
| 3300 - 3450 | N-H stretch (amine) | Medium, two bands possible |
| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak |
| ~1600 - 1650 | N-H bend (scissoring) | Medium |
| ~1580, ~1480 | Aromatic C=C stretch | Medium-Strong |
| ~1400 - 1500 | C=N stretch (thiadiazole ring) | Medium |
| 690 - 770 | C-H out-of-plane bend (aromatic) | Strong |
Part 3: Advanced Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy provides insight into the electronic structure of the molecule, specifically the π-conjugated system formed by the phenyl ring and the thiadiazole moiety.[1] The position of the maximum absorbance (λmax) is characteristic of the chromophore and can be used for quantitative analysis via the Beer-Lambert law.
Experimental Protocol: UV-Vis Analysis
-
Objective: To determine the electronic absorption properties of the compound.
-
Methodology:
-
Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol or acetonitrile) to achieve an absorbance between 0.1 and 1.0.[10]
-
Use a dual-beam spectrophotometer to record the spectrum from ~200-600 nm, using the pure solvent as a reference.
-
The λmax for 4-phenyl-1,2,3-thiadiazole is reported to be around 296 nm, and a similar value is expected for the 5-amine derivative.[1]
-
Consolidated Data Summary
The table below summarizes the expected analytical data for a fully characterized sample of this compound.
| Analytical Technique | Parameter | Expected Value/Observation |
| Molecular Formula | - | C₈H₇N₃S |
| Molecular Weight | - | 177.23 g/mol |
| HPLC | Purity | >95% by area percent |
| HRMS | [M+H]⁺ m/z | 178.0433 ± 5 ppm |
| ¹H NMR (DMSO-d₆) | Aromatic Protons | ~7.3 - 7.6 ppm (m, 5H) |
| Amine Protons | ~5.5 - 6.5 ppm (br s, 2H) | |
| ¹³C NMR (DMSO-d₆) | Thiadiazole Carbons | ~130 - 160 ppm (2 signals) |
| Aromatic Carbons | ~125 - 135 ppm (multiple signals) | |
| FT-IR (cm⁻¹) | N-H stretch | 3300 - 3450 |
| Aromatic C=C stretch | ~1580, ~1480 | |
| UV-Vis (Ethanol) | λmax | ~290 - 300 nm |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 4-phenyl-[1,2,3]thiadiazol-5-ylamine (C8H7N3S) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
Application Notes & Protocols: A Framework for In Vitro Assay Development for 4-Phenyl-1,2,3-thiadiazol-5-amine Derivatives
Introduction
The 1,2,3-thiadiazole nucleus is a significant heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Specifically, the 4-phenyl-1,2,3-thiadiazol-5-amine backbone serves as a versatile intermediate for the synthesis of novel bioactive molecules.[4] The successful progression of these compounds from chemical novelty to potential therapeutic candidates hinges on a robust and systematic preclinical evaluation.[5]
This guide provides a comprehensive framework for the in vitro pharmacological assessment of novel this compound derivatives. As a Senior Application Scientist, my objective is to move beyond simple procedural lists and provide a strategic, causality-driven approach to assay development. We will explore a tiered screening cascade—from initial cytotoxicity profiling to specific target engagement and mechanism of action studies—designed to build a comprehensive biological profile of each candidate compound, thereby enabling data-driven decisions in the drug discovery pipeline.[6][7]
Guiding Philosophy: The Tiered Assay Cascade
A successful in vitro screening campaign does not rely on a single assay but on a logical sequence of experiments that progressively build a deeper understanding of a compound's biological effects. This tiered, or cascaded, approach is efficient, cost-effective, and scientifically rigorous. It allows for the early deselection of broadly toxic or inactive compounds while prioritizing resources for the most promising candidates.[7][8] Our proposed framework is built on three sequential tiers:
-
Tier 1: General Cytotoxicity & Viability Screening. The foundational question: Does the compound have a general effect on cell health?
-
Tier 2: Cellular Target Engagement. If the compound is active, does it bind to its intended molecular target within the complex environment of a living cell?
-
Tier 3: Mechanism of Action (MoA) Elucidation. How does this binding event translate into a downstream biological or pathological effect?
This strategic progression ensures that each experimental stage provides the critical data needed to justify advancement to the next, more resource-intensive phase.
Experimental Workflow Overview
The following diagram illustrates the logical flow of the tiered assay strategy, from initial compound screening to detailed mechanistic studies.
Caption: A tiered approach for in vitro compound evaluation.
Tier 1: Cytotoxicity and Cell Viability Assays
Scientific Rationale: The first step in characterizing any new chemical entity is to determine its effect on cell viability.[8] These assays serve two primary purposes: 1) identifying compounds with potential anticancer activity by measuring their ability to kill cancer cells, and 2) flagging compounds that exhibit non-specific toxicity at low concentrations, which is an undesirable trait for most therapeutic applications.[8][9] We will detail two common, robust, and cost-effective methods: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[10]
Materials:
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.[11]
-
Controls: Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). A "blank" control with medium but no cells is also essential for background correction.
-
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[8]
Data Presentation: Sample Cytotoxicity Screening Results
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| PTD-001 | A549 (Lung Cancer) | 48 | 7.2 |
| PTD-002 | A549 (Lung Cancer) | 48 | > 100 |
| PTD-003 | MCF-7 (Breast Cancer) | 48 | 15.8 |
| PTD-004 | MCF-7 (Breast Cancer) | 48 | 2.5 |
| Doxorubicin (Control) | A549 (Lung Cancer) | 48 | 0.8 |
Tier 2: Cellular Target Engagement Assays
Scientific Rationale: A positive result in a cytotoxicity screen is a promising start, but it doesn't explain how the compound works. A critical next step is to verify that the compound physically interacts with its intended molecular target inside the cell.[12][13] This process, known as target engagement, confirms the mechanism of action and is essential for building a strong structure-activity relationship (SAR).[14][15] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
The Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[16] When a protein binds to a ligand (such as one of our derivative compounds), its structure becomes more stable. This increased stability makes the protein more resistant to heat-induced denaturation. By heating cells to various temperatures, unbound proteins will denature and precipitate out of solution, while ligand-bound proteins will remain soluble at higher temperatures.[17] This difference can be quantified, typically by Western Blot, to confirm target engagement.[18]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cultured cells expressing the target protein
-
Test compound and vehicle (DMSO)
-
PBS and protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., Triton X-100 based)
-
Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
High-speed centrifuge
-
SDS-PAGE and Western Blotting reagents (primary antibody specific to the target protein, HRP-conjugated secondary antibody, ECL substrate)
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x the IC₅₀) or vehicle (DMSO) for a specified time (e.g., 1-3 hours) in the incubator.[19]
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.[20]
-
Cell Lysis: Lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[17]
-
Protein Quantification: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration using a standard method like the BCA assay.
-
Western Blot Analysis: Normalize the protein samples, prepare them with Laemmli buffer, and separate them using SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.[18]
-
Detection & Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensity. A positive result is indicated by a stronger band intensity for the compound-treated sample at higher temperatures compared to the vehicle-treated sample, demonstrating a "thermal shift."
Tier 3: Mechanism of Action (MoA) Assays
Scientific Rationale: Once target engagement is confirmed, the focus shifts to elucidating the functional consequences of this interaction. If the target is an enzyme, a logical next step is to determine how the compound affects its catalytic activity.[21] Enzyme inhibition assays are fundamental to drug discovery and provide critical information on a compound's potency (IC₅₀) and mode of inhibition (e.g., competitive, non-competitive).[22][23]
Protocol 3: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a template for a continuous spectrophotometric assay where enzyme activity is monitored by measuring the change in absorbance of a substrate or product over time.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate (which produces a chromogenic product)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Test compound and vehicle (DMSO)
-
96-well or 384-well clear, flat-bottom plates
-
Microplate reader with kinetic reading capabilities
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents. Dilute the enzyme and substrate in the assay buffer to their final working concentrations. Prepare a serial dilution of the inhibitor compound.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C). This step allows the inhibitor to bind to the enzyme before the reaction starts.[22]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells. It is often best to use a multi-channel pipette for simultaneous addition.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin kinetic reading. Measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds for 10-20 minutes).
-
Data Analysis:
-
For each well, calculate the reaction rate (velocity) from the linear portion of the absorbance vs. time plot.
-
Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control (100% activity).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[24]
-
Enzyme Inhibition Assay Workflow
Caption: Workflow for a typical enzyme inhibition assay.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. This compound [myskinrecipes.com]
- 5. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 6. Target Engagement Assay Services [conceptlifesciences.com]
- 7. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 8. opentrons.com [opentrons.com]
- 9. scielo.br [scielo.br]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. researchgate.net [researchgate.net]
- 13. selvita.com [selvita.com]
- 14. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. superchemistryclasses.com [superchemistryclasses.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Handling and Storage of 4-Phenyl-1,2,3-thiadiazol-5-amine
Abstract
This document provides a comprehensive guide for the safe handling, storage, and use of 4-Phenyl-1,2,3-thiadiazol-5-amine (CAS No. 78301-72-1). As a member of the thiadiazole class of heterocyclic compounds, this reagent is valuable in synthetic organic chemistry and drug discovery.[1][2][3] Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally related compounds and established laboratory safety protocols to provide a robust framework for its management. The protocols herein are designed for researchers, scientists, and drug development professionals to minimize risks and ensure the integrity of the compound.
Introduction to this compound
This compound is a heterocyclic compound featuring a thiadiazole ring system, which is a common scaffold in many biologically active molecules.[3][4] Thiadiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5][6] Given its structural motifs, this compound is a valuable intermediate in the synthesis of novel compounds for pharmaceutical and materials science research.[1] The protocols outlined below are based on the chemical properties of analogous compounds and general principles for handling fine chemicals.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented in the table below. This information is crucial for understanding its behavior and for taking appropriate safety measures.
| Property | Value | Source |
| CAS Number | 78301-72-1 | [7] |
| Molecular Formula | C₈H₇N₃S | [8] |
| Molecular Weight | 177.23 g/mol | [9] |
| Appearance | Solid (likely off-white to light brown) | [10] |
| Purity | Typically >97% | [8] |
| Predicted pKa | -4.23 ± 0.22 | [10] |
| InChI Key | VPHYLVGCMWSAEJ-UHFFFAOYSA-N | [8] |
Safety and Hazard Information
-
Eye Irritation: May cause serious eye irritation.[9][11][12][13]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[9][11]
-
Harmful if Swallowed: Some thiadiazole derivatives are harmful if swallowed.[13]
NFPA 704 Diamond (Predicted for a related compound, 4-Phenyl-1,2,3-Thiadiazole):
-
Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[14]
-
Flammability (Red): 1 - Materials that require considerable preheating before ignition and combustion can occur.[14]
-
Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[14]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
-
Eye Protection: Chemical safety goggles or a face shield are required.[12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[12]
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities, consider additional protective clothing.[12]
-
Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator for dusts should be used.
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To prevent thermal degradation. |
| Atmosphere | Keep container tightly closed. | To protect from moisture and atmospheric contaminants. |
| Light | Store in a light-resistant container. | To prevent photochemical decomposition. |
| Incompatibilities | Keep away from strong oxidizing agents.[12] | To avoid potentially vigorous reactions. |
While not explicitly stated for this compound, some complex organic molecules can be air-sensitive.[15][16] For long-term storage or if the compound is of high purity, consider storage under an inert atmosphere (e.g., argon or nitrogen).
Handling Protocols
General Handling Workflow
The following diagram illustrates the general workflow for safely handling this compound from storage to experimental use.
Caption: General workflow for handling this compound.
Step-by-Step Weighing and Dissolution Protocol
-
Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment, including spatulas, weigh boats, and appropriate glassware.
-
Don PPE: Put on all required personal protective equipment as outlined in Section 4.
-
Transfer from Storage: Retrieve the container of this compound from its storage location.
-
Weighing:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed solid to an appropriate flask.
-
Add the desired solvent (e.g., DMSO, DMF, or as determined by your experimental needs) to the flask.
-
Gently swirl or stir the mixture until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
-
Cleanup:
-
Clean the spatula and any other contaminated utensils.
-
Dispose of the weigh boat and any other disposable items in the designated solid chemical waste container.
-
Wipe down the work surface in the fume hood.
-
Spill and Waste Disposal
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if there is a risk of significant airborne dust.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.[11] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect: Place the contained material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the drain.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][14]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][14]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
The following diagram outlines the decision-making process for first aid response.
Caption: First aid decision workflow for exposure incidents.
Conclusion
The handling and storage of this compound require careful attention to safety protocols due to its potential hazards as a skin, eye, and respiratory irritant. By adhering to the guidelines outlined in this document, researchers can work safely with this compound while maintaining its quality and integrity for experimental use. Always consult institutional safety guidelines and perform a risk assessment before beginning any new experimental procedure.
References
- 1. This compound [myskinrecipes.com]
- 2. isres.org [isres.org]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. This compound | 78301-72-1 [chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for High-Throughput Screening of 4-Phenyl-1,2,3-thiadiazol-5-amine
Abstract
This document provides a comprehensive guide for the utilization of 4-Phenyl-1,2,3-thiadiazol-5-amine in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. The thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note outlines a strategic approach for screening this compound, presenting it as a promising candidate for identifying novel kinase inhibitors. We provide detailed, step-by-step protocols for a primary biochemical screen targeting a representative protein kinase, followed by a cell-based secondary assay to validate hits and assess cytotoxicity. The methodologies are designed for robustness and scalability, suitable for automated HTS platforms.
Introduction: The Scientific Rationale
The 1,2,3-thiadiazole moiety is an important pharmacophore that has garnered significant interest in drug discovery.[4] Its derivatives have shown a remarkable diversity of biological functions, in part due to the ring's electronic properties and its ability to act as a bioisostere for other aromatic systems.[1] Notably, various thiadiazole-containing compounds have been identified as potent inhibitors of protein kinases, a critical class of enzymes that regulate a vast number of cellular processes.[5][6] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[7][8]
This compound (Chem-ID: ZQB-451) is a versatile intermediate for the synthesis of diverse heterocyclic compounds.[9] Its structure, featuring a phenyl group and a primary amine on the thiadiazole core, provides a foundation for creating libraries of analogs with varied physicochemical properties, which is highly advantageous for establishing structure-activity relationships (SAR) during lead optimization.[10] This guide proposes a hypothetical HTS campaign to identify novel inhibitors of a key oncogenic protein kinase, using ZQB-451 as a foundational scaffold for a screening library.
Postulated Mechanism of Action: Kinase Inhibition
Based on the established activity of related thiadiazole compounds, we hypothesize that ZQB-451 and its derivatives may function as ATP-competitive inhibitors of protein kinases.[5][6] The thiadiazole scaffold can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.
Below is a conceptual diagram of a generic kinase signaling pathway and the proposed point of inhibition.
Caption: Postulated mechanism of ZQB-451 as a kinase inhibitor.
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits from a large compound library.[11] The workflow begins with a highly sensitive and automated primary screen to identify all potential actives. These initial "hits" are then subjected to a series of more detailed secondary assays to confirm their activity, determine their potency, and rule out false positives.[12][13]
Caption: General workflow for an HTS campaign.
Experimental Protocols
The following protocols are designed for execution in 384-well plate formats, which are standard for HTS to conserve reagents and increase throughput.[14]
Protocol 1: Primary High-Throughput Screen — Biochemical Kinase Assay
This protocol describes a luminescence-based assay to directly measure the activity of a purified recombinant protein kinase and its inhibition by test compounds.[7] The ADP-Glo™ Kinase Assay (Promega) is a suitable platform as it measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[15]
Objective: To identify compounds that inhibit the enzymatic activity of the target protein kinase.
Materials & Reagents:
-
Target Kinase: Recombinant Human Protein Kinase (e.g., VEGFR2, Aurora Kinase A).
-
Kinase Substrate: Specific peptide substrate for the target kinase (e.g., Kemptide).
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[7]
-
Test Compounds: ZQB-451 and its analogs dissolved in 100% DMSO.
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).
-
Negative Control: 100% DMSO.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega).
-
Plate Type: Solid white, flat-bottom 384-well plates.
-
Instrumentation: Automated liquid handler, plate shaker, and a luminometer.
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM (assuming a 5 µL final reaction volume).
-
Kinase Reaction Mix Preparation: Prepare a 2X kinase/substrate solution in Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development to be at or below the Km for ATP to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiate Kinase Reaction: Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
ATP Addition: Prepare a 2X ATP solution in Assay Buffer. Add 2.5 µL to each well to initiate the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Shake the plate for 1 minute and then incubate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used by luciferase to produce light.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis & Hit Identification:
Raw luminescence data should be normalized against controls on each plate. The percent inhibition can be calculated as follows:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
A common threshold for hit identification is a Z-score ≥ 3 or a percent inhibition value exceeding three standard deviations from the mean of the negative controls.[16]
| Parameter | Description | Typical Value |
| Compound Concentration | Final concentration for primary screen | 10 µM |
| Plate Format | Microplate used for the assay | 384-well |
| Reaction Volume | Total volume of the kinase reaction | 5 µL |
| Incubation Time | Duration of the kinase reaction | 60 minutes |
| Positive Control | Known inhibitor (e.g., Staurosporine) | 1 µM |
| Negative Control | Vehicle | DMSO |
| Hit Criterion | Statistical threshold for hit selection | Z-score ≥ 3 |
Protocol 2: Secondary Screen — Cell-Based Viability/Cytotoxicity Assay
This protocol is crucial for validating the hits from the primary screen in a more biologically relevant context and for identifying compounds that exhibit non-specific cytotoxicity.[17][18] The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[19][20]
Objective: To confirm the antiproliferative activity of primary hits in a cancer cell line that is dependent on the target kinase and to assess general cytotoxicity.
Materials & Reagents:
-
Cell Line: A human cancer cell line known to be sensitive to the inhibition of the target kinase (e.g., A549, Hela).[21]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: Confirmed hits from the primary screen.
-
Positive Control: A known cytotoxic agent or the same kinase inhibitor from the primary screen.
-
Negative Control: 100% DMSO.
-
Detection Reagent: CellTiter-Glo® 2.0 Assay (Promega).[22][23]
-
Plate Type: Solid white, clear-bottom, tissue culture-treated 384-well plates.
-
Instrumentation: Automated liquid handler, CO₂ incubator, and a luminometer.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the hit compounds in culture medium. Add 10 µL of the diluted compounds to the cells. The final volume will be 50 µL.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature.
-
Lysis and Signal Generation:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® 2.0 Reagent to each well.
-
-
Signal Stabilization:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis & Dose-Response:
The data is used to generate dose-response curves, plotting percent cell viability against the logarithm of the compound concentration. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a four-parameter logistic model.[24]
| Parameter | Description | Typical Value |
| Cell Density | Cells seeded per well | 1,000-5,000 |
| Plate Format | Microplate used for the assay | 384-well |
| Treatment Duration | Incubation time with compound | 72 hours |
| Concentration Range | For dose-response curves | 0.1 nM to 30 µM |
| Data Output | Potency metric | IC₅₀ (nM or µM) |
Trustworthiness and Self-Validation
To ensure the reliability of the screening data, each protocol incorporates essential quality control measures:
-
Statistical Rigor: The use of Z-factor and signal-to-background ratios during assay development validates the robustness of the assay for HTS. A Z-factor > 0.5 is considered excellent for a screening assay.
-
Orthogonal Assays: The primary biochemical assay and the secondary cell-based assay are orthogonal; they measure different properties (enzyme activity vs. cellular outcome).[17] A compound active in both assays is more likely to be a true, cell-permeable inhibitor rather than an artifact of the primary assay format.
-
Counter-Screens: For some targets, counter-screens are necessary. For instance, if the primary assay uses a luciferase reporter, a counter-screen against luciferase itself can identify compounds that directly inhibit the reporter enzyme, thus causing false positive signals.[17]
Conclusion
This compound represents a valuable starting point for high-throughput screening campaigns, particularly in the search for novel kinase inhibitors. The protocols detailed in this application note provide a robust framework for a primary biochemical screen followed by a confirmatory cell-based assay. This structured workflow, combined with rigorous data analysis and quality control, enables the efficient and reliable identification of promising hit compounds for further development in drug discovery pipelines.[25][26]
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. This compound [myskinrecipes.com]
- 10. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. beckman.com [beckman.com]
- 13. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 20. promega.com [promega.com]
- 21. tandfonline.com [tandfonline.com]
- 22. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 23. news-medical.net [news-medical.net]
- 24. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmasalmanac.com [pharmasalmanac.com]
- 26. Extracting Meaningful Data With High-Throughput Drug Discovery Approaches | Technology Networks [technologynetworks.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Phenyl-1,2,3-thiadiazol-5-amine
Welcome to the technical support center for the synthesis of 4-Phenyl-1,2,3-thiadiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction: The Hurd-Mori Reaction for 5-Amino-1,2,3-Thiadiazoles
The synthesis of this compound typically proceeds via a modified Hurd-Mori reaction. This classic method involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole ring.[1] However, the presence of a primary amino group at the 5-position introduces unique challenges that are not encountered in the synthesis of their 4-substituted counterparts. The primary amino group is nucleophilic and can react with the electrophilic thionyl chloride, leading to side reactions and low yields. Therefore, a protection-deprotection strategy is often necessary.
The most probable synthetic route involves the following key transformations:
-
Synthesis of the Precursor : Preparation of a suitable hydrazone from a protected α-amino-α-phenylacetonitrile derivative.
-
Cyclization : The Hurd-Mori reaction of the protected hydrazone with thionyl chloride to form the protected this compound.
-
Deprotection : Removal of the protecting group to yield the final product.
This guide will address potential issues at each of these critical stages.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Final Product
Question: I am attempting the synthesis of this compound, but I am consistently getting very low yields, or in some cases, no product at all. What are the likely causes?
Answer:
Low yields in this synthesis are a common hurdle and can often be attributed to several factors throughout the multi-step process. Let's break down the potential culprits:
-
Incomplete Hydrazone Formation: The formation of the hydrazone precursor is a critical first step.
-
Cause: Impure starting materials, incorrect stoichiometry, or insufficient reaction time can lead to incomplete conversion.
-
Solution:
-
Ensure the purity of your protected α-amino-α-phenylacetonitrile and hydrazine source. Recrystallize or distill if necessary.
-
Use a slight excess of hydrazine (typically 1.1-1.2 equivalents) to drive the reaction to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
-
Side Reactions During Cyclization: The amino group, even when protected, can influence the course of the Hurd-Mori reaction.
-
Cause: The protecting group may not be fully effective, or it may be cleaved under the reaction conditions, exposing the reactive amino group to thionyl chloride. High reaction temperatures can also promote decomposition.
-
Solution:
-
Choice of Protecting Group: An electron-withdrawing protecting group, such as a carbamate (e.g., Boc or Cbz), is recommended to reduce the nucleophilicity of the nitrogen atom.[2][3]
-
Temperature Control: The addition of thionyl chloride is exothermic. It is crucial to add it dropwise at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. After the addition, the reaction can be allowed to warm to room temperature or gently refluxed, depending on the substrate's reactivity.
-
Stoichiometry of Thionyl Chloride: While an excess of thionyl chloride is often used, a large excess can lead to the formation of undesired byproducts. A molar ratio of 2-3 equivalents of thionyl chloride to the hydrazone is a good starting point.
-
-
-
Product Degradation During Workup or Purification: The 1,2,3-thiadiazole ring can be sensitive to harsh conditions.
-
Cause: Exposure to strong acids or bases during the workup, or prolonged heating during purification can lead to decomposition of the product.
-
Solution:
-
Neutral Workup: After quenching the reaction with ice-water, neutralize the acidic solution carefully with a mild base like sodium bicarbonate.
-
Purification Method: Column chromatography on silica gel is a common purification method. If the product shows signs of degradation on silica, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
-
-
Inefficient Deprotection: The final deprotection step can also be a source of yield loss.
-
Cause: Incomplete removal of the protecting group or degradation of the product under the deprotection conditions.
-
Solution:
-
Choose deprotection conditions that are compatible with the thiadiazole ring. For example, for a Boc group, acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are typically used. Ensure the reaction goes to completion by monitoring with TLC.
-
Carefully neutralize the reaction mixture after deprotection to avoid product degradation.
-
-
Troubleshooting Workflow for Low Yield
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Phenyl-1,2,3-thiadiazol-5-amine
Welcome to the technical support center for the synthesis of 4-Phenyl-1,2,3-thiadiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important heterocyclic compound. As a versatile intermediate, the efficient synthesis of this compound is crucial for various research and development pipelines.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.
Troubleshooting Guide: Addressing Low Yields and Impurities
Low product yield is one of the most common frustrations in organic synthesis. This section is structured to help you diagnose and resolve specific issues you may encounter during the preparation of this compound. The primary synthesis route discussed is the reaction of α-diazo-phenylacetonitrile with a hydrogen sulfide source, a robust method for constructing the 5-amino-1,2,3-thiadiazole core.[2]
Q1: My overall yield for this compound is consistently below expectations. What are the most likely causes?
Low yield is rarely due to a single factor. It is often an accumulation of minor inefficiencies at each stage. Let's break down the synthesis into its critical steps to identify the bottleneck.
Potential Cause A: Purity and Stability of Starting Materials
The quality of your starting materials is the foundation of your synthesis. Impurities or degradation can halt the reaction or lead to a cascade of side products.
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α-Diazo-phenylacetonitrile (Intermediate): This is a highly reactive and potentially unstable intermediate. It is typically generated in situ or used immediately after preparation.
-
Solution: Ensure the precursor, phenylacetonitrile, is pure. The subsequent diazotization reaction must be carried out under carefully controlled conditions, typically at low temperatures (0–5 °C), to prevent decomposition. Any unreacted starting material or decomposition products will lower the potential yield of the final cyclization step.
-
-
Hydrogen Sulfide Source: The choice and quality of your sulfur source are critical.
-
Solution: If using hydrogen sulfide gas, ensure it is of high purity and delivered at a controlled rate. If using a salt such as sodium sulfide (Na₂S), use an anhydrous grade, as water can interfere with the reaction.[2] The stoichiometry of the sulfide source is also crucial; an insufficient amount will lead to incomplete reaction.
-
Potential Cause B: Suboptimal Reaction Conditions
The reaction to form the thiadiazole ring is highly sensitive to the conditions employed.
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Temperature Control: This reaction is often exothermic.
-
Solution: Strict temperature control is paramount. The reaction should be conducted at low temperatures (e.g., -10 to 0 °C) to prevent the decomposition of the diazo intermediate and minimize side reactions.[2] Use an efficient cooling bath (e.g., acetone/dry ice) and add reagents dropwise to maintain a consistent internal temperature.
-
-
Base and Solvent: The choice of base and solvent system dictates the solubility of intermediates and the reaction rate.
-
Solution: A base, such as pyridine or triethylamine, is required to facilitate the reaction with H₂S gas.[2] The solvent must keep the reactants in solution at low temperatures. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often effective. The optimal combination of base and solvent may need to be determined empirically for your specific setup.
-
-
Reaction Monitoring: Letting the reaction run too long can lead to product degradation.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material (the diazo compound) is consumed to prevent the formation of degradation products.
-
The following table summarizes key parameters to optimize:
| Parameter | Common Issue | Recommended Solution | Rationale |
| Temperature | Too high (> 5 °C) | Maintain at -10 to 0 °C during reagent addition. | Prevents decomposition of the thermally sensitive diazo intermediate. |
| Reagents | Impure/wet starting materials | Use pure phenylacetonitrile and anhydrous sulfide salts. | Impurities lead to side reactions; water can quench reactive intermediates. |
| Stoichiometry | Insufficient H₂S source | Use a slight excess (1.1-1.2 eq) of the sulfide source. | Ensures complete conversion of the limiting diazo intermediate. |
| Solvent | Poor solubility of intermediates | Use a dry, aprotic solvent like DCM or THF. | Ensures a homogeneous reaction mixture and facilitates reactivity. |
| Reaction Time | Prolonged reaction | Monitor via TLC and quench upon completion. | The 1,2,3-thiadiazole ring can be unstable to prolonged exposure to reaction conditions.[3] |
Q2: My final product is difficult to purify and appears as an oil or contains persistent impurities. What are the best purification strategies?
Purification can be challenging, especially if side reactions have occurred. The presence of a basic amino group and an acidic N-H on the thiadiazole ring can complicate chromatography.
-
Problem: Oily Product That Won't Crystallize
-
Solution: This often indicates the presence of residual solvent or low-molecular-weight impurities. Dissolve the crude oil in a solvent like ethyl acetate or DCM, wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Dry the organic layer thoroughly with anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3] If the product still remains an oil, column chromatography is the next step.
-
-
Problem: Streaking on Silica Gel Column
-
Solution: The basic amino group on your product can interact strongly with the acidic silica gel, causing poor separation.[3]
-
Neutralize the Eluent: Add a small amount (0.5-1%) of triethylamine or ammonia to your mobile phase (e.g., hexane/ethyl acetate). This will cap the acidic sites on the silica and improve peak shape.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for highly basic compounds.
-
-
-
Problem: Removing Unreacted Starting Material
-
Solution: Unreacted phenylacetonitrile can often be removed by careful column chromatography. If purification remains difficult, recrystallization is a powerful technique. Screen various solvents, such as ethanol, isopropanol, or mixtures like ethyl acetate/hexane, to find a system where the product has high solubility at high temperatures but low solubility at low temperatures, while impurities remain in the mother liquor.[4]
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Visualizing the Workflow and Troubleshooting Logic
To better assist in your experimental planning and problem-solving, the following diagrams illustrate a standard workflow and a decision tree for troubleshooting low yields.
Caption: High-level experimental workflow for synthesis.
Caption: Troubleshooting logic for low yield diagnosis.
Optimized Experimental Protocol
This protocol is adapted from established methods for the synthesis of 5-amino-1,2,3-thiadiazoles and is designed to maximize yield and purity.[2]
Step 1: Synthesis of 5-Amino-4-phenyl-1,2,3-thiadiazole
Materials:
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α-Diazo-phenylacetonitrile (prepared in situ or handled as a solution)
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Anhydrous Sodium Sulfide (Na₂S) or Hydrogen Sulfide (H₂S) gas
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Anhydrous Ethanol or Dichloromethane (DCM)
-
Dry Ice/Acetone Bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet (if using H₂S), dissolve your α-diazo-phenylacetonitrile intermediate (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).
-
Cool the solution to -10 °C using a dry ice/acetone bath.
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If using Sodium Sulfide: In a separate flask, prepare a solution of anhydrous sodium sulfide (1.1 eq) in anhydrous ethanol. Add this solution dropwise to the cooled diazo solution over 30-45 minutes, ensuring the internal temperature does not rise above -5 °C.
-
If using H₂S Gas: Bubble H₂S gas through the cooled diazo solution in the presence of a base (e.g., pyridine, 1.1 eq). The rate of gas flow should be controlled to maintain the low temperature.
-
After the addition is complete, stir the reaction mixture at the same temperature for an additional 15-30 minutes. Monitor the disappearance of the diazo starting material by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Extract the aqueous mixture with DCM or ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
Step 2: Purification
-
Purify the crude solid/oil by column chromatography on silica gel using a hexane/ethyl acetate gradient eluent system containing 0.5% triethylamine.
-
Alternatively, if the crude product is a solid, recrystallize from a suitable solvent such as ethanol to obtain pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this synthesis? A1: The reaction is a [3+2] cycloaddition. The diazo compound acts as the 3-atom component, and the hydrogen sulfide (or hydrosulfide ion, HS⁻) acts as the 2-atom component. The base deprotonates H₂S to form the more nucleophilic hydrosulfide ion, which attacks the diazo carbon, initiating a cascade that leads to ring closure and formation of the stable aromatic thiadiazole ring.[2]
Q2: Are there alternative synthetic routes? A2: Yes, other methods exist for synthesizing the 5-amino-1,2,3-thiadiazole scaffold, though they may be less direct. One reported method involves the reaction of acetyl isothiocyanate with diazomethane.[2] However, for industrial-scale or laboratory synthesis starting from readily available materials, the route involving a diazoacetonitrile derivative is often preferred for its efficiency.
Q3: What are the primary safety precautions for this synthesis? A3: Safety is paramount.
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Diazo Compounds: Many diazo compounds are toxic and potentially explosive, especially in concentrated form or upon heating. Always handle them in a well-ventilated fume hood behind a blast shield and avoid using ground glass joints where friction could initiate decomposition.
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Hydrogen Sulfide: H₂S is an extremely toxic and flammable gas that is heavier than air. It causes olfactory fatigue, meaning you will lose the ability to smell it at dangerous concentrations. All manipulations must be done in a certified, high-flow fume hood, and a personal H₂S monitor is highly recommended.
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Sodium Sulfide: While less hazardous than H₂S gas, sodium sulfide is corrosive and will release H₂S upon contact with acids. Handle with appropriate personal protective equipment (PPE).
References
Technical Support Center: Purification of 4-Phenyl-1,2,3-thiadiazol-5-amine
Welcome to the technical support guide for 4-Phenyl-1,2,3-thiadiazol-5-amine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering purification challenges with this specific heterocyclic amine. The unique combination of the phenyl group, the amine substituent, and the potentially labile 1,2,3-thiadiazole ring presents distinct purification hurdles that require a nuanced approach.
Part 1: Foundational Knowledge & Common Synthesis Impurities
The purification strategy for any compound is intrinsically linked to its synthesis. This compound is typically synthesized from precursors like α-phenylacetonitrile. The reaction often involves cyclization with a sulfur source and a diazotizing agent. Understanding the potential byproducts and unreacted starting materials from this process is the first step in designing an effective purification workflow.
Common Impurities May Include:
-
Unreacted α-phenylacetonitrile or its derivatives.
-
Elemental sulfur.
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Side-products from incomplete cyclization.
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Decomposition products from the thiadiazole ring.
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Salts formed during workup.
This guide will address the purification of the target compound from this complex crude mixture.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted as a series of questions and answers to address the most common and critical issues encountered during the purification of this compound.
Q1: My crude product is a dark, intractable oil that refuses to crystallize. How can I purify it?
Answer: This is a frequent challenge, often caused by residual solvents, low-molecular-weight impurities, or the presence of byproducts that inhibit crystallization (an effect known as "oiling out").
-
Causality: The amine functional group can form salts or hydrogen bond with acidic impurities, while the phenyl group increases solubility in many organic solvents, making crystallization difficult.
-
Recommended Action: Avoid immediate attempts at recrystallization. The most robust method for purifying oily products is column chromatography.[1] Before chromatography, it is crucial to perform a liquid-liquid extraction workup.
-
Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.[1]
-
Follow with a brine wash to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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If the product is still an oil, proceed directly to column chromatography.[1][2]
-
Q2: My compound is decomposing on my standard silica gel column, resulting in significant tailing and low recovery. What is happening?
Answer: This is a critical issue stemming from the chemical nature of the 1,2,3-thiadiazole ring.
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Mechanistic Explanation: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). The 1,2,3-thiadiazole ring, particularly the nitrogen atoms, can be protonated under these acidic conditions. This protonation increases ring strain and can catalyze decomposition or ring-opening reactions, leading to a cascade of polar, colored impurities that streak down the column.[1][3] The basic amine group on your compound can also interact strongly with the acidic silica, leading to poor elution.
-
Solutions:
-
Neutralized Silica: Deactivate the silica gel immediately before use. Prepare a slurry of silica in your chosen eluent and add 1% triethylamine (Et₃N) or another volatile base. This neutralizes the acidic sites and prevents compound degradation.[1]
-
Alumina Chromatography: Switch to a different stationary phase. Basic or neutral alumina is an excellent alternative for acid-sensitive compounds.[1]
-
Reverse-Phase Chromatography: If the compound is still problematic, reverse-phase (C18) chromatography using a mobile phase like acetonitrile/water or methanol/water is a powerful alternative.
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Caption: Logic diagram illustrating compound decomposition on acidic silica gel.
Q3: I am struggling to find a suitable solvent system for recrystallization. What is the best approach?
Answer: Finding the right recrystallization solvent is an empirical process, but it can be guided by chemical principles. The ideal solvent should dissolve your compound poorly at low temperatures but completely at high temperatures.
-
Strategy:
-
Start with Single Solvents: Test small amounts of your crude product in various solvents (see table below). Good candidates are often alcohols (ethanol, isopropanol), esters (ethyl acetate), or hydrocarbons mixed with a more polar solvent (hexane/ethyl acetate, toluene).
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Use a Co-Solvent System: This is often the key to success. Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, like DCM or methanol). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble, like hexanes or water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).
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Induce Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation.[1] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating, with checkpoints to ensure success.
Protocol 1: Purification by Column Chromatography on Neutralized Silica
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Slurry Preparation: In a fume hood, measure the required amount of silica gel (typically 50-100 times the weight of your crude product). Suspend it in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to make up 1% of the total solvent volume. Stir for 5 minutes.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Ensure no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product (post-workup) in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique prevents band broadening and improves separation.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the low-polarity solvent system. Gradually increase the polarity of the mobile phase (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute your compound.
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Validation Checkpoint (TLC): Collect fractions and monitor them by Thin Layer Chromatography (TLC). The target compound, this compound, is relatively polar due to the amine group. Expect an Rf value of approximately 0.3-0.4 in a moderately polar system like 7:3 Hexane:Ethyl Acetate. Combine the pure fractions.
-
Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization (Two-Solvent Method)
-
Solvent Selection: Based on small-scale tests, select a soluble solvent (e.g., Methanol) and a miscible anti-solvent (e.g., deionized water).
-
Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Heat the flask in a water bath and add the minimum amount of hot methanol required to fully dissolve the solid.
-
Precipitation: While stirring and maintaining the heat, add deionized water dropwise until a persistent cloudiness appears. Add one or two more drops of hot methanol to redissolve the precipitate and ensure the solution is perfectly saturated.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The slow cooling is critical for forming large, pure crystals. Afterwards, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Validation Checkpoint (Isolation): Collect the crystals by vacuum filtration.[4] Wash the crystals with a small amount of cold 1:1 methanol/water, followed by a wash with cold water to remove any residual methanol.
-
Drying: Dry the crystals under vacuum to a constant weight. Determine the melting point; a sharp melting point is a good indicator of high purity.
Part 4: Data Summary & Workflow Visualization
Table 1: Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use | Notes |
| Hexane | 0.1 | 69 | Anti-solvent, Mobile Phase (low polarity) | Good for precipitating polar compounds. |
| Toluene | 2.4 | 111 | Recrystallization | Higher boiling point allows for a wide temperature range. |
| Dichloromethane (DCM) | 3.1 | 40 | Extraction, "Good" Solvent, Sample Loading | Volatile and dissolves a wide range of compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Extraction, Mobile Phase, Recrystallization | A versatile, moderately polar solvent. |
| Isopropanol | 4.0 | 82 | Recrystallization | Good for moderately polar compounds. |
| Ethanol | 4.3 | 78 | Recrystallization | Often used with water as an anti-solvent.[5] |
| Methanol | 5.1 | 65 | "Good" Solvent, Recrystallization | Highly polar; good for dissolving polar amines. |
| Water | 10.2 | 100 | Anti-solvent, Aqueous Wash | Use deionized water to avoid ionic impurities. |
Purification Decision Workflow
Caption: Decision workflow for purifying this compound.
References
Technical Support Center: Solubility Solutions for 4-Phenyl-1,2,3-thiadiazol-5-amine in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenyl-1,2,3-thiadiazol-5-amine. This guide provides in-depth troubleshooting and frequently asked questions to address the common challenge of its limited aqueous solubility in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: this compound possesses a chemical structure that inherently limits its solubility in water. The presence of the phenyl group, a non-polar aromatic ring, contributes to the molecule's hydrophobicity. While the amine group can be protonated to increase solubility, the overall molecule tends to be poorly soluble in neutral aqueous solutions. The sulfur atom in the thiadiazole ring also contributes to the compound's lipophilicity, which can lead to challenges in achieving desired concentrations for biological testing.[1]
Q2: What is the first-line approach for dissolving this compound?
A2: For initial experiments, the most common and recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a widely used "gold standard" solvent in biological research due to its ability to dissolve a broad range of compounds.[2]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: High concentrations of DMSO can be toxic to cells and may interfere with your assay.[3] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% (v/v). Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments to account for any solvent effects.[3]
Q4: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the compound is less soluble in the final aqueous environment than in the concentrated DMSO stock. The troubleshooting guide below provides several strategies to address this, including adjusting the final DMSO concentration, using co-solvents, modifying the pH, or employing solubilizing excipients like cyclodextrins.
Troubleshooting Guide: Enhancing the Solubility of this compound
This section provides a systematic approach to overcoming solubility challenges. The choice of method will depend on the specific requirements of your biological assay.
Issue 1: Compound fails to dissolve in 100% DMSO.
While uncommon for many organic molecules, if you encounter this issue, it suggests strong intermolecular forces in the solid state.
Root Cause Analysis & Solution Pathway:
Caption: Decision workflow for initial compound dissolution.
Protocol 1: Aiding Dissolution in DMSO
-
Gentle Warming: Warm the DMSO-compound mixture in a water bath at 37-50°C for 5-10 minutes. Vortex periodically. Be cautious, as excessive heat can degrade some compounds.[3]
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes. Sonication can help break up solid aggregates.[1]
-
Alternative Solvents: If DMSO fails, consider dimethylformamide (DMF). However, be aware that DMF is generally more toxic to cells than DMSO.[4] Use with extreme caution and ensure the final concentration is minimized.
Issue 2: Precipitation upon dilution into aqueous buffer.
This is the most frequent challenge. The following strategies can be employed, often in combination.
Strategy 1: Optimizing Co-solvency
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[5][6]
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Concentration | Advantages | Disadvantages |
| DMSO | < 0.5% | Excellent solubilizing power for a wide range of compounds.[3][7] | Can be cytotoxic at higher concentrations; may interfere with some assays.[3][8] |
| Ethanol | < 1% | Less toxic than DMSO for many cell lines. | Can have biological effects (e.g., on enzyme activity). |
| PEG 400 | 1-5% | Generally low toxicity. | Can increase the viscosity of the solution. |
Protocol 2: Serial Dilution with Co-solvents
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Perform serial dilutions in your aqueous assay buffer, ensuring vigorous mixing after each dilution step.
-
Visually inspect for precipitation at each step. If precipitation occurs, you may need to increase the final co-solvent concentration or try an alternative strategy.
Strategy 2: pH Adjustment
This compound contains a basic amine group. Adjusting the pH of the buffer can significantly impact its solubility. By lowering the pH, the amine group becomes protonated, forming a more water-soluble salt.[6][9][10]
Workflow for pH Optimization:
Caption: Workflow for pH-mediated solubility enhancement.
Protocol 3: pH-Based Solubilization
-
Predict pKa: Use computational tools (e.g., ACD/Percepta) to predict the pKa of the amine group.[3][7][11][12][13] This will provide an estimate of the pH range where the compound will be ionized.
-
Prepare Buffers: Prepare a series of assay buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4).
-
Test Solubility: Attempt to dissolve the compound directly in these buffers or dilute a DMSO stock into them.
-
Assay Compatibility: Crucially, verify that the altered pH does not negatively impact your assay's performance (e.g., cell viability, enzyme activity).
Strategy 3: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and increasing their apparent water solubility.[11][12][13][14][15]
Table 2: Commonly Used Cyclodextrins
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.[14] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be used in parenteral formulations.[7] |
| Methyl-β-cyclodextrin (M-β-CD) | Also used to enhance solubility, but can extract cholesterol from cell membranes.[7] |
Protocol 4: Solubilization with Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your assay buffer.
-
Complexation:
-
Method A (Direct Dissolution): Add the this compound directly to the cyclodextrin solution and stir or sonicate until dissolved.
-
Method B (Co-solvent Method): Dissolve the compound in a small amount of a co-solvent like ethanol. Slowly add this solution to the stirred cyclodextrin solution.
-
-
Assay Compatibility: As with other excipients, it is essential to test the effect of the cyclodextrin on your specific assay.[16][17][18][19][20]
Final Recommendations
For this compound, a pragmatic starting point is to prepare a 10 mM stock solution in DMSO. Then, perform a serial dilution into your final assay buffer to achieve the desired working concentration, ensuring the final DMSO concentration remains below 0.5%. If precipitation occurs, consider a combination of strategies, such as using a co-solvent system (e.g., DMSO/PEG 400) or employing HP-β-cyclodextrin. Always validate your chosen solubilization method to ensure it does not interfere with your biological assay.
References
- 1. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the reduction of heterocyclic amines by marinated natural materials in pork belly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Case-control study on the role of heterocyclic amines in the etiology of upper aerodigestive cancers in Uruguay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound [myskinrecipes.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound | 78301-72-1 [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
"4-Phenyl-1,2,3-thiadiazol-5-amine stability and degradation issues"
Welcome to the technical support resource for 4-Phenyl-1,2,3-thiadiazol-5-amine (CAS: 78301-72-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the potential stability and degradation challenges associated with this heterocyclic compound. Our goal is to provide practical, science-backed solutions to common experimental issues, ensuring the integrity of your research.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The solutions are based on the known chemistry of the 1,2,3-thiadiazole ring system and related amine-substituted heterocycles.
Q1: I'm observing discoloration (e.g., yellowing to brown) and the appearance of new impurity peaks in my solid compound during storage. What's happening and how can I prevent it?
A1: This is a classic sign of degradation, likely caused by a combination of oxidation, light exposure, and ambient moisture. The 5-amino group makes the molecule susceptible to oxidation, while the 1,2,3-thiadiazole ring itself can be sensitive to light and heat.[1][2]
Causality and Solution:
-
Oxidation: The primary amine is susceptible to aerial oxidation, which can lead to colored polymeric impurities.
-
Photodegradation: Heterocyclic aromatic compounds, including thiazoles and thiadiazoles, can undergo photo-induced degradation, sometimes involving reaction with singlet oxygen.[3][4]
-
Hydrolysis: Although the compound is a solid, ambient moisture can facilitate slow hydrolysis over time, especially if stored improperly.
Recommended Actions:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.
-
Low Temperature: Store at -20°C for long-term stability (months to years) or at 2-8°C for short-term use (days to weeks).[1][5]
-
Desiccation: Store the vial within a desiccator containing a drying agent (e.g., silica gel, Drierite™) to protect it from moisture.
Q2: My compound appears to be decomposing during column chromatography on silica gel, resulting in streaking and low recovery.
A2: This is a common issue for amine-containing compounds and acid-sensitive heterocycles. Standard silica gel is inherently acidic (pH ≈ 4.5-5.5), which can catalyze the degradation of the 1,2,3-thiadiazole ring or protonate the amine, causing it to bind irreversibly to the stationary phase.[6]
Causality and Solution:
-
Acid-Catalyzed Degradation: The acidic surface of silica can promote decomposition pathways of the thiadiazole ring.[6]
-
Strong Adsorption: The basic amine group can be protonated by the acidic silanol groups on the silica surface, leading to strong ionic interactions, which results in poor elution, tailing, and low recovery.
Recommended Actions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (Et₃N) or ammonia solution to neutralize the acidic sites before packing the column.
-
Use an Alternative Stationary Phase: If neutralization is insufficient, switch to a less acidic or neutral stationary phase.
-
Neutral Alumina: An excellent alternative for basic compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica. .
-
-
Reverse-Phase Chromatography: If the compound and impurities have different polarities, reverse-phase flash chromatography (C18 silica) is a powerful alternative that avoids the issue of silica acidity.
dot
Caption: Logic diagram for troubleshooting purification issues.
Q3: I've dissolved my compound in DMSO for an assay, but after 24 hours at room temperature, HPLC-MS analysis shows a new major peak corresponding to a loss of 28 Da. What is this degradation product?
A3: A mass loss of 28 Da strongly suggests the extrusion of a nitrogen molecule (N₂) from the 1,2,3-thiadiazole ring. This is a well-documented thermal and photochemical decomposition pathway for this heterocyclic system.[2] Room temperature and ambient light over 24 hours can provide enough energy to initiate this process, which may be accelerated in certain solvents.
Causality and Solution:
-
Thiadiazole Ring Instability: The 1,2,3-thiadiazole ring is the only thiadiazole isomer that can readily lose N₂ gas to form highly reactive intermediates like thiirenes or thioketenes, which then rearrange or react with the solvent.[2][7]
-
Energy Input: Ambient light (photochemical energy) and room temperature (thermal energy) can drive this decomposition.
Recommended Actions:
-
Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.
-
Protect from Light: Prepare and store solutions in amber vials or foil-wrapped tubes.
-
Minimize Heat Exposure: If solutions must be stored for a short period (a few hours), keep them on ice or at 2-8°C.
-
Solvent Choice: While DMSO is a common solvent, consider performing a small-scale stability study in your final assay buffer or other solvents (e.g., acetonitrile, ethanol) if the problem persists, as solvent can influence degradation rates.
dot
Caption: Proposed degradation pathway involving N₂ extrusion.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the definitive optimal storage conditions for solid this compound?
A1: Based on the chemical properties of aminothiadiazoles, the following conditions are recommended to ensure multi-year shelf life.[1][5][8]
| Parameter | Condition | Rationale |
| Temperature | -20°C | Minimizes thermal degradation and slows down oxidative processes. |
| Atmosphere | Inert Gas (Argon or N₂) | Prevents oxidation of the amine group and potential reactions with atmospheric components. |
| Light | Amber Vial / Darkness | Prevents light-induced degradation (photolysis) of the thiadiazole ring.[3] |
| Moisture | Tightly Sealed Container in a Desiccator | Prevents hydrolysis and moisture-mediated degradation. |
Q2: How stable is this compound in common laboratory solvents?
A2: The compound is reported to be soluble in DMSO and slightly soluble in methanol.[1][5][9] As a general rule, solutions are significantly less stable than the solid material.
-
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Generally preferred for stock solutions. However, as noted in the troubleshooting guide, degradation can still occur. Always use freshly prepared solutions. Stability is on the order of hours to a few days if stored cold and dark.
-
Protic Solvents (e.g., Methanol, Ethanol): Use with caution. The amine group can participate in hydrogen bonding, but prolonged storage may lead to solvolysis reactions. These are not recommended for long-term solution storage.
-
Aqueous Solutions: Stability is highly pH-dependent and generally low. Avoid storing in aqueous buffers for extended periods.
Q3: What are the primary safety and handling precautions I should take?
A3: While specific toxicity data for this exact compound is limited, data from related aminothiadiazoles suggests treating it as a hazardous chemical.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety goggles with side shields.[10]
-
Respiratory Protection: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12]
-
Skin and Eye Contact: The compound is expected to be a skin and eye irritant.[11] In case of contact, wash the affected skin area thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.
-
Ingestion: Harmful if swallowed.[11] Do not eat, drink, or smoke in the laboratory.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Section 3: Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol is designed to maximize solution stability for immediate use.
-
Preparation: Allow the sealed vial of solid this compound to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a chemical fume hood, quickly weigh the desired amount of powder into a new, dry amber vial.
-
Solvent Addition: Add the desired volume of anhydrous, high-purity solvent (e.g., DMSO) to the vial.
-
Dissolution: Cap the vial tightly and vortex or sonicate briefly until all solid is dissolved.
-
Storage and Use: If not for immediate use, flush the vial headspace with an inert gas (argon or nitrogen), recap tightly, and store at -20°C. For use, thaw the solution and use it promptly. Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation / Stress Testing Workflow
This workflow helps identify the key liabilities of the compound under various stress conditions.
dot
Caption: Workflow for a basic forced degradation study.
References
- 1. medkoo.com [medkoo.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of sulfathiazole under simulated sunlight: Kinetics, photo-induced structural rearrangement, and antimicrobial activities of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Amino-1,2,3-thiadiazole CAS#: 4100-41-8 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. 4100-41-8 CAS MSDS (5-Amino-1,2,3-thiadiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-Phenyl-1,2,3-thiadiazol-5-amine
Welcome to our dedicated technical support guide for the synthesis of 4-Phenyl-1,2,3-thiadiazol-5-amine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and materials science.[1][2] However, its synthesis can be accompanied by specific challenges, primarily concerning side reactions that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities, ensuring a successful and efficient synthesis.
We will delve into the common Hurd-Mori reaction pathway, which utilizes a hydrazone derivative and thionyl chloride for the cyclization step, and address the critical points where side reactions can occur.[3][4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Problem 1: Low or No Yield of the Desired this compound
Question: My reaction has resulted in a very low yield, or my post-reaction analysis (TLC, LC-MS) shows no trace of the target product. What are the likely causes?
Answer: This is a common issue that typically points to three critical areas: the quality of your starting materials, the reaction conditions, or the cyclization agent itself.
-
Possible Cause A: Poor Quality of Starting Hydrazone
-
The "Why": The Hurd-Mori synthesis is highly dependent on the purity of the N-acyl or N-tosylhydrazone precursor.[3][6] Impurities from the initial condensation step (e.g., unreacted ketone or hydrazine) can interfere with the subsequent cyclization with thionyl chloride.
-
Troubleshooting Steps:
-
Verify Precursor Purity: Before proceeding to the cyclization, thoroughly characterize your hydrazone intermediate using ¹H NMR and melting point analysis. Recrystallize if necessary to achieve high purity.
-
Stoichiometry Check: Ensure that the initial condensation reaction to form the hydrazone went to completion. Monitor via Thin Layer Chromatography (TLC).
-
-
-
Possible Cause B: Incorrect Reaction Temperature
-
The "Why": The addition of thionyl chloride (SOCl₂) is highly exothermic. If the temperature is not controlled (typically by cooling in an ice bath), the reagent can decompose, or runaway side reactions can occur, leading to the formation of intractable tars instead of the desired thiadiazole.[4]
-
Troubleshooting Steps:
-
Maintain Low Temperature: Add the thionyl chloride dropwise to a cooled (0-5 °C) suspension of the hydrazone precursor.[4]
-
Gradual Warming: After the addition is complete, allow the reaction to warm to room temperature slowly before proceeding to reflux or heating, if the protocol requires it.
-
-
-
Possible Cause C: Inactive Thionyl Chloride
-
The "Why": Thionyl chloride is sensitive to moisture and can hydrolyze over time to sulfur dioxide and hydrochloric acid, rendering it ineffective for the cyclization.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Always use a fresh bottle of thionyl chloride or distill older stock before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction flask.
-
-
Problem 2: Complex Product Mixture with Multiple Spots on TLC
Question: My TLC plate shows multiple spots after the reaction, making purification by column chromatography extremely difficult. What are these byproducts?
Answer: A complex product mixture often indicates the formation of isomeric side products or decomposition. The nature of the thiosemicarbazone cyclization can lead to different heterocyclic systems.
-
Possible Cause A: Formation of Isomeric 1,3,4-Thiadiazoles or 1,2,4-Triazoles
-
The "Why": The oxidative cyclization of thiosemicarbazones is a well-known route to 1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones.[7] The specific outcome is highly dependent on the substrate, the oxidizing agent, and the reaction conditions.[7][8] While the Hurd-Mori synthesis with SOCl₂ is designed for 1,2,3-thiadiazoles, deviations in the protocol or the presence of certain functional groups can alter the regioselectivity of the cyclization.[9]
-
Troubleshooting Steps:
-
Strict Adherence to Protocol: The Hurd-Mori reaction is specific for generating the 1,2,3-isomer from α-methylene ketone hydrazones. Ensure you are using the correct type of precursor.[4]
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts using techniques like Mass Spectrometry and NMR to confirm their structure. This information is invaluable for optimizing the reaction to disfavor their formation.
-
-
-
Possible Cause B: Decomposition of the Product
-
The "Why": The 1,2,3-thiadiazole ring, particularly with an amino substituent, can be sensitive to harsh conditions. Prolonged exposure to strong acid (from the quenching of SOCl₂) or high temperatures during work-up and purification can lead to ring-opening or other decomposition pathways.
-
Troubleshooting Steps:
-
Careful Quenching: Quench the reaction by pouring it slowly onto crushed ice rather than adding water directly to the reaction flask to better control the exotherm.[4]
-
Neutralize Promptly: After quenching, neutralize the aqueous solution carefully with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) before extraction.
-
Avoid Excessive Heat: Use gentle heating during solvent evaporation (rotary evaporator) and consider performing column chromatography at room temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Hurd-Mori cyclization step?
A1: The reaction is typically performed in an inert aprotic solvent. Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) are common choices. Some protocols also use an excess of thionyl chloride as both the reagent and the solvent, but this can make the work-up more challenging.[4][10]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting hydrazone and the thiadiazole product. The product is typically more polar than the starting material. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Q3: My final product appears to be degrading over time in storage. What are the best storage conditions?
A3: 5-amino-1,2,3-thiadiazoles can be sensitive to light, air, and moisture.[11] For long-term stability, store the purified compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).
Q4: Are there alternative synthetic routes that might avoid these side reactions?
A4: Yes, an alternative route involves the reaction of a diazoacetonitrile with hydrogen sulfide in the presence of a base.[12] This method avoids the use of the harsh thionyl chloride reagent but requires the handling of toxic hydrogen sulfide gas and potentially unstable diazo compounds. The choice of route depends on the available facilities and expertise.
Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reagent Molarity | Hydrazone: 1.0 eq | Ensures complete conversion of the limiting reagent. |
| Thionyl Chloride: 1.5-2.0 eq | A slight excess drives the reaction to completion. | |
| Temperature | Addition: 0-5 °C | Controls the exothermic reaction and prevents reagent decomposition. |
| Reaction: Room Temp to Reflux | Varies by substrate; monitor by TLC to determine optimal conditions. | |
| Reaction Time | 2-6 hours | Typically sufficient for full conversion; monitor by TLC. |
| Quenching Method | Pour onto crushed ice | Safely and controllably neutralizes excess thionyl chloride. |
Protocol 1: Recommended Synthesis of this compound (Illustrative)
This protocol is a generalized example based on the Hurd-Mori synthesis and should be adapted and optimized for your specific precursor.
-
Preparation: Suspend the purified acetophenone semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add thionyl chloride (1.9 eq) dropwise to the cooled, stirring suspension over 30 minutes.[4] Maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by TLC.[4]
-
Work-up: Carefully pour the reaction mixture onto a beaker of crushed ice with stirring to quench the excess thionyl chloride.[4]
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Visual Guides
Diagram 1: Key Reaction Pathways
This diagram illustrates the desired Hurd-Mori cyclization pathway to form the 1,2,3-thiadiazole versus a potential side reaction pathway that can lead to the formation of a 1,3,4-thiadiazole isomer under different conditions.
Caption: Desired Hurd-Mori pathway vs. an alternative oxidative cyclization.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting the thiadiazole synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. isres.org [isres.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the regioselectivity in the Hurd-Mori reaction | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Inconsistent Results in 4-Phenyl-1,2,3-thiadiazol-5-amine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenyl-1,2,3-thiadiazol-5-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve consistent and reliable experimental outcomes. My insights are drawn from established chemical principles and field-proven experience to help you navigate the common challenges associated with the synthesis and application of this versatile heterocyclic compound.
Part 1: Troubleshooting Guide - From Synthesis to Bioassay
This section addresses specific issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Section 1.1: Synthesis & Purification
Question 1: My Hurd-Mori synthesis of this compound is giving a very low yield. What are the likely causes and how can I optimize it?
Answer: Low yields in the Hurd-Mori synthesis, a classic and effective method for creating the 1,2,3-thiadiazole ring, are a common frustration.[1] The issue typically stems from one of three areas: the quality of the hydrazone precursor, the reaction conditions, or the nature of your starting materials.
-
Causality - Precursor Purity: The Hurd-Mori reaction involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂).[1] If your starting hydrazone is impure or contains unreacted starting materials (e.g., the ketone), these impurities can lead to a variety of side reactions, consuming your reagents and reducing the yield of the desired product.
-
Causality - Reaction Conditions:
-
Temperature: High temperatures can lead to the decomposition of the thermally sensitive 1,2,3-thiadiazole ring.[2] Conversely, if the temperature is too low, the reaction may not proceed to completion.
-
Thionyl Chloride Addition: Thionyl chloride is highly reactive. Adding it too quickly can cause a rapid exotherm, leading to side product formation and degradation. A slow, dropwise addition, often at a reduced temperature (e.g., 0 °C), is crucial for controlling the reaction.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
-
Recommended Actions:
-
Verify Precursor: Before starting, confirm the purity of your hydrazone precursor using techniques like NMR, TLC, and melting point analysis. If impurities are detected, purify the hydrazone by recrystallization.
-
Control Temperature: Begin the reaction by adding thionyl chloride dropwise to a stirred suspension of the hydrazone in a suitable solvent (like dichloromethane or toluene) at 0 °C.[2] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product. This will help you determine the optimal reaction time and prevent unnecessary degradation from prolonged reaction times.
-
Consider Alternatives: If yield issues persist, consider modern, milder alternatives to thionyl chloride, such as the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by tetrabutylammonium iodide (TBAI).[2][3]
-
Question 2: My purified this compound appears to be decomposing, especially during purification or storage. What's happening and how can I prevent it?
Answer: The 1,2,3-thiadiazole ring system is known to be sensitive to certain conditions, which can lead to decomposition.
-
Causality - Ring Instability: The 1,2,3-thiadiazole ring can be cleaved by strong bases.[4] This reaction proceeds via deprotonation, leading to ring-opening, evolution of nitrogen gas, and the formation of an alkynethiolate intermediate. This is a fundamental reactivity pattern of this heterocyclic system. Additionally, the ring can be sensitive to harsh acidic conditions and high temperatures.
-
Causality - Purification Issues: Standard silica gel for column chromatography is acidic. This acidity can be sufficient to cause the degradation of acid-sensitive compounds like your product on the column, leading to streaking on TLC, multiple spots, and low recovery.
-
Preventative Measures:
-
Neutral Conditions: During workup, use a mild base like saturated sodium bicarbonate solution for washes. Avoid strong acids and bases.
-
Purification Strategy:
-
Neutralized Silica: If using column chromatography, consider using silica gel that has been neutralized by pre-washing with a solvent system containing a small amount of a base like triethylamine.
-
Alternative Stationary Phases: Basic or neutral alumina can be an excellent alternative to silica for purifying acid-sensitive compounds.
-
Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the gentlest purification method.
-
-
Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) to minimize degradation over time.
-
Section 1.2: Biological Assays
Question 3: I'm getting inconsistent IC₅₀ values in my MTT cytotoxicity assays. Could the this compound be interfering with the assay?
Answer: Yes, this is a distinct possibility. Inconsistent results in MTT assays are common, and the physicochemical properties of the test compound are a frequent culprit.
-
Causality - Compound Precipitation: 1,3,4-Thiadiazole derivatives can sometimes have low solubility in aqueous media.[5] If your compound precipitates out of the cell culture medium during the incubation period, its effective concentration will be lower and variable between wells, leading to inconsistent dose-response curves.
-
Causality - Direct MTT Reduction: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. However, compounds containing thiol groups or other reducing agents can directly reduce MTT in the absence of cells, leading to a false-positive signal (i.e., an apparent increase in cell viability and an underestimation of cytotoxicity).[6][7] While this compound does not have a free thiol, sulfur-containing heterocycles can sometimes exhibit redox activity.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for inconsistent MTT assay results.
-
Recommended Actions:
-
Solubility Check: Before your experiment, prepare your highest concentration of the compound in the cell culture medium and visually inspect it under a microscope for any signs of precipitation after a few hours of incubation at 37°C. If precipitation occurs, you may need to lower the top concentration or adjust the final DMSO concentration (typically keeping it below 0.5%).
-
Run a Cell-Free Control: This is a critical step. Prepare a 96-well plate with your compound dilutions in media without cells. Add the MTT reagent and solubilization buffer as you would in a normal experiment. If you see a color change, your compound is directly reducing MTT.
-
Consider an Alternative Assay: If interference is confirmed, switch to a different viability assay that uses a different detection mechanism. Examples include:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, a direct indicator of metabolic activity.
-
LDH Cytotoxicity Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
-
Question 4: The zones of inhibition in my antimicrobial disk diffusion assays are variable and not reproducible. What factors should I investigate?
Answer: Inconsistency in antimicrobial susceptibility testing (AST) is a well-documented issue.[8] For reproducible results with a compound like this compound, meticulous control over several variables is essential.
-
Causality - Physicochemical Properties:
-
Solubility and Diffusion: As mentioned, thiadiazole derivatives can have poor aqueous solubility.[5] In a disk diffusion assay, the compound must dissolve in the solvent on the disk and then diffuse through the agar. Poor solubility will lead to poor and inconsistent diffusion, resulting in variable zone sizes.
-
Compound Stability: The stability of your compound in the chosen solvent and under incubation conditions (temperature, pH) is crucial. Degradation can lead to a loss of antimicrobial activity over time.[8]
-
-
Causality - Methodological Variables:
-
Inoculum Density: The concentration of the bacterial suspension (inoculum) must be standardized, typically to a 0.5 McFarland standard. An inoculum that is too dense will result in smaller zones of inhibition, while one that is too light will produce larger zones.[9] This "inoculum effect" is a major source of variability.[9]
-
Media Composition: The type of agar (e.g., Mueller-Hinton), its pH, and cation concentration can significantly influence the activity of an antimicrobial agent.[9] Standardized media should always be used.
-
Disk Content and Application: Ensure that the amount of compound loaded onto each disk is precise and consistent.
-
-
Recommended Actions:
-
Optimize Solvent System: Ensure your compound is fully dissolved in the solvent used to impregnate the paper disks. A small amount of DMSO is often used, but ensure the final concentration does not inhibit bacterial growth on its own (run a solvent-only control disk).
-
Standardize Inoculum: Always prepare your bacterial inoculum to a 0.5 McFarland standard using a spectrophotometer or a McFarland standard tube for visual comparison.
-
Use Standardized Methods: Adhere strictly to established protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) for media preparation, incubation conditions (time, temperature), and zone measurement.[10]
-
Consider Broth Microdilution: If disk diffusion results remain inconsistent due to solubility/diffusion issues, switching to a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is highly recommended. This method is less dependent on the compound's diffusion characteristics through agar.[8]
-
Part 2: FAQs and Reference Data
This section provides quick-reference information and standard protocols.
Section 2.1: Frequently Asked Questions (FAQs)
-
What is the typical appearance of this compound? It is typically a solid, ranging in color from white to yellow or orange powder/crystals.
-
What is the molecular weight? The molecular weight is approximately 177.23 g/mol .[11]
-
What solvents are suitable for this compound? It generally shows good solubility in solvents like DMSO and DMF, and moderate solubility in acetone, ethanol, and ethyl acetate.[12] Solubility in aqueous media is expected to be low.
-
How should I store the compound? Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C) is recommended to prevent degradation.
Section 2.2: Reference Characterization Data
Verifying the identity and purity of your synthesized compound is the first step in ensuring reproducible results. Compare your spectroscopic data to the reference values below.
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | Aromatic protons (phenyl group) are expected as multiplets in the range of δ 7.0-8.5 ppm. The amine (-NH₂) protons may appear as a broad singlet. The exact chemical shifts can vary based on solvent and concentration. |
| ¹³C NMR (DMSO-d₆) | Phenyl carbons are expected in the range of δ 120-140 ppm. The two carbons of the thiadiazole ring are expected at a lower field, typically in the range of δ 155-165 ppm.[1] |
| FT-IR (KBr Pellet) | Key vibrational bands include: N-H stretching (amine group) around 3200-3400 cm⁻¹, aromatic C-H stretching (~3000-3100 cm⁻¹), and C=N and C=C stretching in the aromatic and thiadiazole rings (~1400-1600 cm⁻¹).[1] |
| Mass Spec. (EI) | The molecular ion (M⁺) is expected at m/z ≈ 177. A characteristic fragmentation pattern for 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (N₂), which would result in a significant fragment at m/z ≈ 149.[13] |
Note: This data is compiled based on typical values for closely related structures. Minor variations are expected.
Part 3: Experimental Protocols
These protocols provide a detailed, step-by-step methodology for key experiments.
Section 3.1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 5-amino-1,2,3-thiadiazoles. The key step is the reaction of a thioacetamide with a sulfonyl azide.[14]
Materials:
-
2-Phenylthioacetamide
-
Tosyl azide (or other suitable sulfonyl azide)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenylthioacetamide (1.0 eq) in ethanol.
-
Base Addition: Cool the solution in an ice bath (0 °C). Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred solution.
-
Azide Addition: While maintaining the temperature at 0-5 °C, add tosyl azide (1.1 eq) dropwise over 30 minutes. Caution: Sulfonyl azides are potentially explosive; handle with appropriate care behind a blast shield.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching: Carefully pour the reaction mixture into ice-water.
-
Workup - Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by column chromatography (using neutralized silica gel with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Section 3.2: Protocol for MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound (dissolved in DMSO to make a stock solution, e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of your compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "medium only" blank wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Reading: Gently pipette to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Errors in antibiotic sensitivity testing: Barking up the wrong tree - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
"optimization of 4-Phenyl-1,2,3-thiadiazol-5-amine dosage for in vivo studies"
Technical Support Center: 4-Phenyl-1,2,3-thiadiazol-5-amine (4P-TDA)
A Guide to In Vivo Dosage Optimization & Troubleshooting
Welcome to the technical support guide for the in vivo application of this compound (4P-TDA) and its analogues. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven framework to navigate the complexities of moving a novel compound from the bench to a preclinical model.
The thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast range of pharmacological activities, from anticancer to antimicrobial effects.[1][2][3][4] However, the promise of a novel compound like 4P-TDA can only be realized through meticulous in vivo testing, where dosage optimization is the most critical and challenging step. This guide is structured to address the practical issues you will encounter, moving from foundational questions to specific troubleshooting scenarios and detailed protocols.
Part 1: Foundational FAQs
This section addresses the essential preliminary questions for planning your first in vivo experiments with 4P-TDA.
Q1: I have promising in vitro data for 4P-TDA, but no published in vivo studies exist. Where do I even begin with dosing?
A: This is the standard starting point for novel compound development.[5] You cannot determine an effective dose without first establishing a safe one. The process begins with a Dose Range-Finding (DRF) study , which aims to identify the Maximum Tolerated Dose (MTD) .[6][7]
-
Causality: The MTD is defined as the highest dose that does not produce unacceptable side effects or overt toxicity over a specified period.[8][9] Starting your efficacy studies near the MTD maximizes the likelihood of observing a therapeutic effect without causing undue harm to the animals, which is both an ethical and scientific imperative.[8][10] It is critical to understand that the MTD is not a lethal dose; mortality is an unacceptable endpoint for these studies.[8]
Q2: 4P-TDA is a crystalline powder with low aqueous solubility. How do I prepare it for administration? This seems to be a major hurdle.
A: You've identified the most common challenge for small molecule drug candidates, as over 70% of new chemical entities exhibit poor water solubility.[11] Direct injection of a suspension is often a last resort due to risks of irritation and inconsistent absorption. Your primary goal is to create a stable, homogenous formulation.
-
Expert Insight: The choice of formulation strategy is critical and can determine the success or failure of an in vivo study.[12] A poor formulation can lead to artificially low bioavailability, causing you to mistakenly conclude that the compound lacks efficacy.[12]
-
Initial Steps:
-
Solubility Screen: Test the solubility of 4P-TDA in a panel of pharmaceutically acceptable solvents and excipients (e.g., DMSO, ethanol, PEG400, Tween 80, Solutol HS-15).[13]
-
Co-solvent Systems: Often, a mixture of solvents is required. A common starting point for a parenteral formulation is a ternary system like 10% DMSO / 40% PEG400 / 50% Saline.
-
Surfactants: For very hydrophobic compounds, surfactants like Tween 80 or Cremophor EL can be used to create micellar solutions that encapsulate the drug, enhancing its solubility.[13]
-
See Protocol 2 for a step-by-step guide to preparing a basic formulation.
Q3: Which route of administration (e.g., IV, IP, PO, SC) is best for my initial 4P-TDA studies?
A: The choice of route is dictated by your experimental goals and the compound's properties.
-
Intravenous (IV): Provides 100% bioavailability and a rapid onset of action. It is ideal for initial MTD and pharmacokinetic (PK) studies because it bypasses absorption complexities, giving you a clear picture of the drug's distribution and clearance.[14] However, it can be technically challenging and is unsuitable for poorly soluble compounds that may precipitate in the bloodstream.
-
Intraperitoneal (IP): A common route in rodent studies that offers rapid absorption into the systemic circulation, largely bypassing the first-pass metabolism in the liver. It is often used when IV is not feasible.
-
Oral Gavage (PO): Necessary if you are developing an oral therapeutic. However, it introduces the variables of gastrointestinal stability and absorption, which can complicate initial efficacy studies. Many compounds have low oral bioavailability.[13]
-
Subcutaneous (SC): Results in slower, more sustained absorption, which can be beneficial for maintaining therapeutic concentrations over a longer period. This is often a good choice for efficacy studies if a prolonged duration of action is desired.[14]
Recommendation: For initial MTD and pilot efficacy studies of a novel compound like 4P-TDA, the IP or IV route is generally preferred to ensure the compound reaches systemic circulation and to minimize absorption-related variability.
Part 2: Troubleshooting Guide
This section tackles specific problems you may encounter during your experiments.
Issue: Formulation & Administration
Q: My 4P-TDA formulation looks clear initially but turns cloudy or precipitates upon dilution with saline or PBS. What should I do?
A: This is a classic sign of a compound "crashing out" of solution when the concentration of the organic co-solvent is reduced.
-
Root Cause: The drug is only soluble in the high initial concentration of the organic solvent (e.g., DMSO). When diluted into an aqueous medium, the solvent's power is lost, and the drug precipitates.
-
Solutions:
-
Decrease the Final Concentration: Your target dose may be too high for the current formulation. Try lowering the dose.
-
Add a Surfactant: Incorporate a surfactant like Tween 80 (0.5-2% final concentration) or Solutol HS-15 into the aqueous diluent.[13] These agents help keep the drug in a micellar suspension, preventing precipitation.
-
Use a Cyclodextrin-based Formulation: Cyclodextrins, like Captisol® (sulfobutylether-β-cyclodextrin), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, dramatically increasing their aqueous solubility. This is a more advanced but highly effective strategy.
-
Issue: Unexpected Toxicity
Q: I administered a low dose of 4P-TDA, and the animals are showing signs of distress (e.g., ruffled fur, hunched posture, lethargy). Is the compound just highly toxic?
A: Not necessarily. The issue could be the vehicle, not the compound.
-
Troubleshooting Steps:
-
ALWAYS Include a Vehicle-Only Control Group: This is non-negotiable. Administer the exact same formulation, at the same volume and on the same schedule, but without 4P-TDA. If the vehicle group shows the same signs of toxicity, the problem is your formulation.[15]
-
Assess Vehicle Toxicity: Some common excipients can cause toxicity at high concentrations. For example, high concentrations of DMSO can cause hemolysis and inflammation. High concentrations of polysorbate surfactants have also been linked to adverse effects.
-
Reduce Injection Volume/Rate: Administering a bolus dose too quickly, especially via the IV route, can cause acute toxicity. Slowing the infusion rate can mitigate this. For IP injections, ensure the volume is appropriate for the animal's size (typically <10 mL/kg for mice).
-
Issue: Lack of Efficacy
Q: My MTD for 4P-TDA is 50 mg/kg, but I see no anti-tumor effect in my xenograft model even at this dose. Does this mean the compound doesn't work?
A: A lack of efficacy at the MTD is a significant finding but doesn't automatically mean the compound is inactive. A systematic investigation is required.
-
Causality Explained: Efficacy is a function of exposure at the target site. If the drug isn't reaching the tumor (or other target tissue) at a sufficient concentration for a sufficient duration, you will not see an effect, regardless of the dose administered.
Troubleshooting Workflow: Lack of In Vivo Efficacy
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
Issue: High Variability
Q: The results within my treatment groups are highly variable, making the data difficult to interpret. How can I improve consistency?
A: High variability can obscure a real treatment effect.[15] Consistency is key to statistical power.
-
Root Causes & Solutions:
-
Inconsistent Administration: Minor differences in injection technique (e.g., depth of IP injection, speed of IV push) can significantly alter absorption and drug exposure. Solution: Ensure all personnel are trained on a standardized operating procedure (SOP).[15]
-
Formulation Instability: If your compound is not fully dissolved or is slowly precipitating, each animal may receive a different effective dose. Solution: Prepare the formulation fresh daily and visually inspect for homogeneity before each injection. Vortex thoroughly before drawing each dose.
-
Animal Differences: Age, weight, and stress levels can impact drug metabolism and response. Solution: Use age- and weight-matched animals from a reputable supplier. Allow for an acclimatization period before starting the study. Increase the sample size (n) per group to improve statistical power.[15]
-
Cage Effects: Animals within the same cage can influence each other. Solution: Randomize animal allocation to treatment groups across multiple cages.
-
Part 3: Key Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) / MTD Study
Objective: To determine the Maximum Tolerated Dose (MTD) of 4P-TDA.[6]
Methodology:
-
Animal Model: Use a non-tumor-bearing mouse model (e.g., C57BL/6 or BALB/c) that is relevant to your future efficacy studies.
-
Group Allocation: Assign animals to 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of 4P-TDA.
-
Dose Selection: The starting dose should be based on in vitro cytotoxicity data (e.g., 1/10th of the in vitro IC50 converted to an estimated in vivo dose) or literature on similar compounds. Subsequent doses should be escalated, for example, by a factor of 2x or 3x (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer 4P-TDA via the intended route (e.g., IP, IV) daily for 5-7 days. This mimics a typical short-term efficacy study schedule.
-
Monitoring: Record the following daily:
-
Body Weight: A weight loss of >15-20% is a common sign of toxicity and a criterion for reaching the MTD.[8]
-
Clinical Observations: Score animals for signs of toxicity (e.g., hunched posture, ruffled fur, reduced mobility, labored breathing) using a standardized scoring system.
-
Mortality: Record any deaths.
-
-
Endpoint & MTD Definition: The study typically lasts 7-14 days. The MTD is defined as the highest dose that does not result in mortality, body weight loss exceeding 20%, or severe, irreversible clinical signs of toxicity.
Data Summary: Hypothetical DRF/MTD Study Results
| Treatment Group | Dose (mg/kg, IP, QD) | Mean Body Weight Change (Day 7) | Clinical Toxicity Score (0-5 Scale) | Mortality | MTD Determination |
| Vehicle Control | 0 | +2.5% | 0 | 0/5 | - |
| 4P-TDA Group 1 | 10 | +1.0% | 0.5 | 0/5 | Tolerated |
| 4P-TDA Group 2 | 30 | -5.8% | 1.5 | 0/5 | MTD |
| 4P-TDA Group 3 | 100 | -22.1% | 4.0 | 2/5 | Exceeded MTD |
Protocol 2: Preparation of a Basic Formulation for 4P-TDA
Objective: To prepare a 10 mg/mL stock solution of 4P-TDA in a vehicle suitable for IP administration in mice.
Materials:
-
This compound (4P-TDA)
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG400 (Polyethylene glycol 400)
-
Tween 80
-
0.9% Sodium Chloride (Sterile Saline)
Methodology:
-
Weigh Compound: Accurately weigh the required amount of 4P-TDA. For a 1 mL final volume at 10 mg/mL, weigh 10 mg.
-
Initial Solubilization: Add 100 µL of DMSO to the 4P-TDA powder. Vortex vigorously until the compound is completely dissolved. This creates a 100 mg/mL primary stock. The small volume of DMSO is key.
-
Add Co-solvent: To the DMSO solution, add 400 µL of PEG400. Vortex until the solution is homogenous.
-
Prepare Aqueous Phase: In a separate tube, prepare the aqueous diluent. Add 50 µL of Tween 80 to 450 µL of sterile saline. Vortex to mix. This creates a 10% Tween 80 solution.
-
Final Dilution (CRITICAL STEP): Add the aqueous phase (saline + Tween 80) to the organic phase (DMSO + PEG400) dropwise while continuously vortexing . This slow, energetic mixing is crucial to prevent the compound from precipitating.
-
Final Formulation: The final formulation will be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline, with 4P-TDA at 10 mg/mL. Visually inspect the solution to ensure it is clear and free of precipitates before administration.
Visualization: General Workflow for In Vivo Dose Optimization
Caption: A generalized workflow for preclinical in vivo dose optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. toolbox.eupati.eu [toolbox.eupati.eu]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming In Vivo Delivery Challenges | Technology Networks [technologynetworks.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. future4200.com [future4200.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 4-Phenyl-1,2,3-thiadiazol-5-amine
Introduction: The Therapeutic Potential of the Thiadiazole Scaffold
The relentless pursuit of novel anticancer agents has led researchers to explore a diverse chemical space. Among the heterocyclic compounds, the thiadiazole nucleus has emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities.[1][2][3] The mesoionic character of the thiadiazole ring is thought to facilitate its passage across cellular membranes, enabling interaction with various biological targets.[1] This guide provides a comprehensive framework for the preclinical validation of a specific, yet under-investigated derivative, 4-Phenyl-1,2,3-thiadiazol-5-amine . While extensive data on this particular molecule is not yet publicly available, this document will serve as a strategic guide for its evaluation, drawing comparisons with structurally related compounds and the standard-of-care chemotherapeutic agent, Doxorubicin. Our objective is to present a rigorous, experimentally-driven approach to ascertain its potential as a viable anticancer candidate.
Proposed Mechanism of Action: Insights from Thiadiazole Analogs
Derivatives of the 1,3,4-thiadiazole and 1,2,3-thiadiazole cores have been reported to exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes like protein kinases and histone deacetylases, as well as the disruption of microtubule dynamics.[4] Many of these compounds have been shown to induce apoptosis, or programmed cell death, a desirable trait for an anticancer therapeutic.[4] Given the structural similarities, it is plausible that this compound may share a similar mechanism of action, potentially targeting key signaling pathways involved in cell proliferation and survival.
Caption: Putative mechanism of this compound.
Comparative Efficacy Evaluation: A Phased Approach
To rigorously validate the anticancer potential of this compound, a multi-faceted approach is essential. This involves a direct comparison with a well-characterized chemotherapeutic agent, Doxorubicin, and other reported thiadiazole derivatives across a panel of cancer cell lines.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of the compound against a panel of human cancer cell lines. The choice of cell lines should ideally represent different cancer types, for instance, a breast adenocarcinoma line (e.g., MCF-7) and a lung carcinoma line (e.g., A549).
Table 1: Comparative in vitro cytotoxicity of Doxorubicin and representative thiadiazole derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | 2.50 | [5] |
| Doxorubicin | A549 | > 20 | [5] |
| Doxorubicin | MCF-7 | 8.306 | [6] |
| Doxorubicin | MCF-7/DOX resistant | 0.700 | |
| 5-Aryl-1,3,4-thiadiazole derivative | MCF-7 | 0.28 µg/mL | [7] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 (Breast) | 9 | [8] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human breast cancer (MCF-7) and human lung cancer (A549) cells in appropriate media.
-
Seed 5x10³ to 1x10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in culture medium.
-
Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[9]
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Phase 2: Elucidating the Mechanism of Cell Death
A crucial aspect of validating an anticancer compound is to determine whether it induces apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[11][12][13]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound and Doxorubicin at their respective IC50 concentrations for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Incubation:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[12]
-
FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Phase 3: Investigating Cell Cycle Perturbations
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method to assess cell cycle distribution.[14][15][16]
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).[14]
-
-
Incubation:
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Integrated Experimental Workflow
The following diagram illustrates the integrated workflow for the comprehensive validation of this compound's anticancer activity.
Caption: Integrated workflow for anticancer validation.
Conclusion and Future Directions
This guide outlines a robust and systematic approach to validate the anticancer activity of this compound. By employing a combination of well-established in vitro assays and comparing its performance against a standard chemotherapeutic and related analogs, researchers can generate the critical data needed to assess its therapeutic potential. Positive outcomes from these studies, such as potent cytotoxicity, induction of apoptosis, and cell cycle arrest in cancer cells, would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models. The thiadiazole scaffold continues to be a promising area of cancer research, and a thorough investigation of novel derivatives like this compound is a worthy endeavor in the ongoing fight against cancer.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 4. bepls.com [bepls.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. ijpsonline.com [ijpsonline.com]
- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bosterbio.com [bosterbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to Thiadiazole Derivatives in Medicinal Chemistry: Profiling 4-Phenyl-1,2,3-thiadiazol-5-amine Against Its Isomeric Counterparts
Introduction
The thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its structural versatility and favorable physicochemical properties, such as metabolic stability and the ability to act as a hydrogen bond acceptor, have cemented its status as a "privileged structure" in drug design.[3][4] Thiadiazoles exist in four distinct isomeric forms—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—each conferring unique electronic and steric properties that profoundly influence biological activity.[5][6] Consequently, derivatives from these isomeric classes exhibit a vast spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[7][8]
This guide provides an in-depth comparative analysis of 4-phenyl-1,2,3-thiadiazol-5-amine and its structural class against other prominent thiadiazole derivatives. We will dissect the structure-activity relationships (SAR) governed by the isomeric core, analyze supporting experimental data, and provide detailed protocols for biological evaluation. The objective is to equip researchers, scientists, and drug development professionals with a nuanced understanding of the thiadiazole landscape, enabling more informed decisions in the design and selection of candidates for therapeutic development.
The Isomeric Landscape of Thiadiazole
The arrangement of heteroatoms within the five-membered ring dictates the fundamental chemical character of each thiadiazole isomer. This structural variation is the primary determinant of the molecule's dipole moment, aromaticity, and potential for intermolecular interactions, which are critical for binding to biological targets. While all four isomers have been investigated, the 1,3,4- and 1,2,4-isomers have historically received the most attention in drug discovery programs due to their synthetic accessibility and broad bioactivity.[9][10][11]
Focus Scaffold: The 1,2,3-Thiadiazole Core
The 1,2,3-thiadiazole ring is a unique scaffold, synthetically accessible through methods like the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride.[5][12] This isomer has been incorporated into molecules with diverse applications, including plant activators, and agents with antifungal, antiviral, and anticancer properties.[5][13]
Synthesis of the 1,2,3-Thiadiazole Ring
The Hurd-Mori reaction is a cornerstone for synthesizing 4- and/or 5-substituted 1,2,3-thiadiazoles. The causality of this workflow hinges on the formation of a key hydrazone intermediate from a ketone, which then undergoes an electrophilic cyclization upon reaction with thionyl chloride. The choice of the starting ketone directly dictates the substitution pattern of the final product.
References
- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. pharmedicopublishers.com [pharmedicopublishers.com]
- 12. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Phenyl-1,2,3-thiadiazol-5-amine and Its Congeners Against Established Anticancer Agents: A Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of 1,2,3-thiadiazole have demonstrated a wide spectrum of biological effects, including antimicrobial, antiviral, and notably, anticancer properties.[1][2] The unique electronic and structural characteristics of the thiadiazole nucleus make it a valuable scaffold for the design of novel therapeutic agents.[3] This guide will focus on the potential of 4-Phenyl-1,2,3-thiadiazol-5-amine and related compounds as anticancer agents, drawing comparisons with established chemotherapeutics to highlight their potential advantages and areas for further investigation.
The Anticancer Potential of Thiadiazole Derivatives: A Comparative Overview
While specific experimental data on the anticancer activity of this compound is limited in publicly available literature, numerous studies have demonstrated the potent cytotoxic effects of various 1,2,3-thiadiazole and other thiadiazole isomers against a range of cancer cell lines.[1][2][4] This section will compare the reported in vitro efficacy of thiadiazole derivatives with two widely used anticancer drugs, Doxorubicin and Paclitaxel, to provide a benchmark for their potential therapeutic efficacy.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the in vitro potency of a compound. The table below summarizes the reported IC50 values for various thiadiazole derivatives against different cancer cell lines, alongside the typical IC50 values for Doxorubicin and Paclitaxel for a comparative perspective. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Thiadiazole Derivatives | |||
| 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | T47D (Breast) | 0.042 - 0.058 | [5] |
| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogue | SK-MEL-2 (Skin) | 4.27 µg/mL | [6][7] |
| 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines | MCF-7 (Breast) | GI50: 24.0 - 46.8 µg/mL | [4][8][9] |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | More potent than cisplatin | [4] |
| Standard Anticancer Drugs | |||
| Doxorubicin | MCF-7 (Breast) | ~0.05 - 1 | [5][10] |
| Doxorubicin | HepG2 (Liver) | ~0.1 - 5 | [5][10] |
| Paclitaxel | HeLa (Cervical) | ~0.002 - 0.01 | [11] |
| Paclitaxel | MCF-7 (Breast) | ~0.001 - 0.005 | [11] |
Note: The data for thiadiazole derivatives is for a range of related compounds and not specifically for this compound. The IC50 values for standard drugs are representative and can vary.
Unraveling the Mechanism of Action: A Comparative Perspective
Understanding the mechanism by which a compound exerts its therapeutic effect is crucial for drug development. While the precise molecular targets of this compound are not yet fully elucidated, research on related thiadiazole derivatives suggests several potential mechanisms of action.
Potential Mechanisms of Thiadiazole Derivatives
-
Tubulin Polymerization Inhibition: Some thiadiazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism shared with established anticancer drugs like Vinca alkaloids.[12]
-
Enzyme Inhibition: Thiadiazoles have been reported to inhibit various enzymes crucial for cancer cell survival and proliferation, such as inosine monophosphate dehydrogenase (IMPDH).[12]
-
Signaling Pathway Modulation: Molecular docking studies suggest that thiadiazole derivatives can bind to and modulate the activity of key signaling proteins involved in cancer progression, such as receptor tyrosine kinases.[1]
Established Mechanisms of Comparator Drugs
-
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.[13]
-
Paclitaxel: A member of the taxane family, paclitaxel stabilizes microtubules by promoting their polymerization and preventing depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]
The following diagram illustrates the distinct and potentially overlapping mechanisms of action of thiadiazole derivatives and the comparator drugs.
Caption: Comparative signaling pathways of thiadiazole derivatives, Doxorubicin, and Paclitaxel leading to apoptosis.
Experimental Protocols for Comparative Efficacy Assessment
To facilitate further research and direct comparison of this compound with existing drugs, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity and, by extension, cell viability.[15]
Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the comparator drug (e.g., Doxorubicin) in culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
The following diagram illustrates the workflow of the MTT assay.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. atcc.org [atcc.org]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bepls.com [bepls.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of 4-Phenyl-1,2,3-thiadiazol-5-amine: A Comparative Guide to Its Anticancer Potential
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with well-defined mechanisms of action is a paramount objective. The heterocyclic compound, 4-Phenyl-1,2,3-thiadiazol-5-amine, and its derivatives have emerged as a promising class of molecules with demonstrated cytotoxic effects against various cancer cell lines. However, the precise molecular mechanisms underpinning their therapeutic potential remain an active area of investigation. This guide provides a comprehensive comparative analysis of the plausible mechanisms of action of this compound, juxtaposing it with established anticancer agents to offer a clear perspective for future research and development.
Proposed Mechanisms of Action: A Focus on Kinase Inhibition and Microtubule Disruption
While direct experimental evidence for this compound is still forthcoming, extensive research on the broader family of thiadiazole derivatives points towards two primary anticancer mechanisms: the inhibition of key protein kinases involved in tumor progression and the disruption of microtubule dynamics, a critical process for cell division.
1. Kinase Inhibition: Targeting the Engines of Cancer Growth
The dysregulation of protein kinase signaling is a hallmark of many cancers. Several studies have highlighted the potential of thiadiazole derivatives to act as potent kinase inhibitors. A particularly relevant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth. Inhibition of VEGFR-2 can effectively starve tumors of essential nutrients and oxygen, leading to their regression. Recent research has shown that certain thiadiazole derivatives exhibit potent VEGFR-2 inhibitory activity, with some compounds surpassing the efficacy of established drugs like sorafenib.[1][2][3]
2. Disruption of Microtubule Dynamics: Halting Cell Division in Its Tracks
Microtubules are dynamic protein filaments that are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. Compounds that interfere with microtubule dynamics can arrest cancer cells in mitosis, ultimately leading to programmed cell death, or apoptosis. A number of thiazole and thiadiazole derivatives have been identified as potent inhibitors of tubulin polymerization, the process by which tubulin proteins assemble to form microtubules.[4][5][6][7] These compounds often bind to the colchicine-binding site on tubulin, preventing its assembly into functional microtubules.
Comparative Analysis: this compound vs. Standard-of-Care Anticancer Agents
To better understand the potential therapeutic positioning of this compound, it is instructive to compare its proposed mechanisms with those of well-established anticancer drugs that target similar pathways.
| Feature | This compound (Hypothesized) | Sorafenib | Paclitaxel |
| Primary Mechanism | Kinase Inhibition (e.g., VEGFR-2), Tubulin Polymerization Inhibition | Multi-kinase Inhibitor (VEGFR, PDGFR, Raf kinases) | Microtubule Stabilization |
| Molecular Target(s) | VEGFR-2, Tubulin | VEGFR-1, -2, -3, PDGFR-β, c-Kit, Flt-3, Raf-1, B-Raf | β-tubulin subunit of microtubules |
| Effect on Cell Cycle | G2/M Arrest | G1 Arrest | G2/M Arrest |
| Induction of Apoptosis | Yes | Yes | Yes |
Comparative Efficacy: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of thiadiazole derivatives, Sorafenib, and Paclitaxel against various cancer cell lines, demonstrating their relative potencies.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative (Compound 7c) | MCF-7 (Breast) | 3.35 ± 0.2 | [6] |
| Thiazole Derivative (Compound 9a) | HCT116 (Colon) | 4.11 ± 0.25 | [6] |
| Thiadiazole Derivative (Compound 13b) | MCF-7 (Breast) | 3.98 | [2] |
| Thiadiazole Derivative (Compound 7b) | MCF-7 (Breast) | 6.13 | [1] |
| Sorafenib | MCF-7 (Breast) | 7.26 | [1] |
| Sorafenib | HepG2 (Liver) | 5-10 | [8] |
| Paclitaxel | MDA-MB-231 (Breast) | 0.0024 - 0.005 | [9] |
| Paclitaxel | K562 (Leukemia) | 0.0427 | [10] |
Note: IC50 values can vary depending on the specific experimental conditions.
Elucidating the Mechanism: A Step-by-Step Experimental Guide
To definitively confirm the mechanism of action of this compound, a series of well-designed experiments are required. The following protocols provide a robust framework for this investigation.
Experimental Workflow for Mechanism of Action Confirmation
References
- 1. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular mechanisms of sorafenib action in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
A Researcher's Guide to Ensuring Reproducibility of Biological Effects: A Case Study on 4-Phenyl-1,2,3-thiadiazol-5-amine and its Anticancer Potential
In the realm of drug discovery and chemical biology, the reproducibility of experimental findings is the bedrock of scientific progress. The journey from a promising small molecule to a validated chemical probe or a therapeutic candidate is often fraught with challenges, with irreproducibility being a significant hurdle. This guide, intended for researchers, scientists, and drug development professionals, delves into the critical aspects of ensuring the reproducibility of the biological effects of synthetic compounds, using 4-Phenyl-1,2,3-thiadiazol-5-amine as a case study within the context of anticancer research.
The thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2][3] this compound represents a fundamental structure within this class. While numerous studies report the synthesis and initial biological evaluation of novel thiadiazole derivatives, the crucial aspect of reproducibility is often not explicitly addressed. This guide will provide a framework for critically evaluating and ensuring the consistency of the biological effects of such compounds, comparing the standard practices with a more rigorous approach necessary for generating robust and reliable data.
The Challenge of Reproducibility in Preclinical Cancer Research
The path of a novel anticancer compound from initial synthesis to a well-validated tool for biological research is often nonlinear. A significant contributor to this challenge is the lack of reproducibility in preclinical studies.[4][5][6] Several factors contribute to this issue:
-
Chemical Integrity of the Small Molecule: The purity, stability, and characterization of the synthetic compound are paramount. Impurities from the synthesis, degradation over time, or batch-to-batch variability can lead to inconsistent biological results.[4]
-
Methodological Flaws: Poorly designed experiments, lack of appropriate controls, and insufficient detail in published protocols can make it impossible for other researchers to replicate the findings.[4][6]
-
Biological Variability: The inherent complexity of biological systems, including differences in cell lines, reagents, and experimental conditions, can contribute to divergent outcomes.[5]
-
Statistical Issues and Publication Bias: The selective reporting of positive results and the misuse of statistical analyses can create a skewed perception of a compound's efficacy and reproducibility.[4]
This guide will address these challenges by providing a comparative framework and detailed protocols to enhance the reproducibility of in vitro anticancer studies.
Comparing Approaches: Standard Practice vs. A Rigorous Framework for Reproducibility
To illustrate the importance of a rigorous approach to ensure reproducibility, let's compare a standard, often minimalistic, experimental workflow with a more comprehensive and self-validating system. We will use the evaluation of the anticancer activity of this compound as our example.
| Aspect | Standard Practice | Rigorous, Reproducibility-Focused Approach |
| Compound Characterization | Confirmation of structure by basic spectroscopic methods (e.g., ¹H NMR, MS). Purity is often assumed or minimally assessed. | Comprehensive characterization including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Purity is rigorously determined by multiple methods (e.g., HPLC, LC-MS) and stability is assessed under experimental conditions. |
| Alternative Compound | Often, no direct comparator with well-documented properties is included. | A well-characterized chemical probe with a similar mechanism of action or a structurally related but inactive analog is used as a benchmark for activity and selectivity. For this guide, we will consider a hypothetical, well-characterized 1,3,4-thiadiazole derivative, Compound X , as an alternative. |
| In Vitro Anticancer Assay | A single endpoint assay, such as the MTT assay, is performed on one or two cancer cell lines. | Multiple, mechanistically distinct assays (e.g., MTT for metabolic activity, crystal violet for cell number, and a cell death assay like Annexin V/PI staining) are used across a panel of well-characterized cancer cell lines. |
| Data Analysis and Reporting | IC₅₀ values are reported, often without detailed information on the curve fitting or statistical analysis. | Detailed dose-response curves are generated from multiple independent experiments, with rigorous statistical analysis. Raw data and analysis methods are made transparent. |
The Importance of a Well-Characterized Chemical Probe as a Comparator
To objectively assess the biological effects of a novel compound like this compound, it is crucial to compare it against a well-characterized chemical probe.[7][8][9][10] A chemical probe is a small molecule that meets stringent criteria for potency, selectivity, and demonstrated target engagement in a cellular context.[7]
For our guide, we introduce Compound X , a hypothetical 2,5-disubstituted 1,3,4-thiadiazole derivative, as a well-characterized alternative to this compound. The rationale for choosing a 1,3,4-thiadiazole isomer is based on the extensive research highlighting their potent anticancer activities.[11][12][13][14][15]
Table 1: Comparative Profile of this compound and a Well-Characterized Alternative (Compound X)
| Parameter | This compound (Hypothetical Profile) | Compound X (A Well-Characterized Alternative) | Rationale for Importance in Reproducibility |
| Purity | >95% (often from a single method) | >99% confirmed by multiple orthogonal methods (e.g., HPLC, LC-MS, elemental analysis) | Ensures that the observed biological effect is due to the compound of interest and not impurities. |
| Stability | Not typically reported. | Stability confirmed in relevant assay media and storage conditions. | Degradation of the compound can lead to a loss of activity or the formation of active byproducts, causing variability. |
| In Vitro Potency (IC₅₀) | Reported in a single cancer cell line (e.g., 10 µM in MCF-7). | Potency determined across a panel of cancer cell lines with varying genetic backgrounds (e.g., IC₅₀ < 1 µM in sensitive lines). | Consistent potency across multiple, relevant cell lines strengthens the evidence for on-target activity. |
| Selectivity | Not typically assessed. | Demonstrated selectivity against a panel of related targets (e.g., kinases, if that is the proposed mechanism). | High selectivity reduces the likelihood of off-target effects that can confound the interpretation of biological data.[7][9] |
| Mechanism of Action | Often proposed based on structural similarity to other compounds. | Evidence of target engagement in cells (e.g., cellular thermal shift assay, target-specific biomarker modulation). | A clear understanding of the mechanism of action is crucial for designing follow-up experiments and for the rational development of the compound. |
Experimental Protocols for Ensuring Reproducible Anticancer Activity Data
To generate high-quality, reproducible data on the anticancer effects of small molecules, it is essential to follow standardized and well-documented protocols. Below are detailed, step-by-step methodologies for key experiments.
Protocol 1: Rigorous Characterization of the Synthetic Compound
Objective: To confirm the identity, purity, and stability of the synthesized this compound and the alternative, Compound X.
Methodology:
-
Structural Confirmation:
-
Record ¹H NMR and ¹³C NMR spectra and compare with the expected chemical shifts and coupling constants.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Perform elemental analysis (C, H, N, S) to further validate the empirical formula.
-
-
Purity Assessment:
-
Analyze the compound by high-performance liquid chromatography (HPLC) using a gradient elution method to separate the main compound from any impurities. The peak area of the main compound should be >99%.
-
Use liquid chromatography-mass spectrometry (LC-MS) to identify any minor impurities.
-
-
Stability Assessment:
-
Prepare a stock solution of the compound in the appropriate solvent (e.g., DMSO).
-
Incubate aliquots of the stock solution under various conditions (e.g., room temperature, 37°C in cell culture medium) for the duration of the planned biological assays.
-
Analyze the incubated samples by HPLC to assess for any degradation.
-
Protocol 2: MTT Cell Viability Assay
Objective: To determine the effect of this compound and Compound X on the metabolic activity of cancer cells as an indicator of cell viability.[16][17][18]
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) in appropriate medium.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.
Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the test compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
-
Staining:
-
Harvest the cells (including floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
-
Conclusion: A Path Towards More Robust and Reproducible Research
The reproducibility of biological effects is a cornerstone of scientific integrity and a critical factor in the successful translation of basic research into tangible therapeutic benefits. While this compound and its analogs represent a promising class of compounds with potential anticancer activity, their utility as research tools or drug leads is contingent on the robustness and reproducibility of their biological effects.
By adopting a rigorous and comprehensive approach to compound characterization, experimental design, and data analysis, researchers can significantly enhance the reliability of their findings. This guide provides a framework for such an approach, emphasizing the importance of well-characterized compounds, the use of appropriate controls and comparators, and the implementation of detailed, standardized protocols. By embracing these principles, the scientific community can move towards a future of more robust, reproducible, and ultimately, more impactful cancer research.
References
- 1. bepls.com [bepls.com]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. The nature of the biological material and the irreproducibility problem in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Irreproducibility: Causes, (Mis)interpretations, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. benchchem.com [benchchem.com]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Phenyl-1,2,3-thiadiazol-5-amine Analogs as Anticancer Agents
This guide offers an in-depth technical comparison of the efficacy of 4-Phenyl-1,2,3-thiadiazol-5-amine analogs, a class of heterocyclic compounds showing significant promise in oncology research. Designed for researchers, scientists, and drug development professionals, this document provides an objective analysis of structure-activity relationships, supported by experimental data, and outlines the methodologies for their evaluation. We will explore the causal relationships behind experimental design and provide a framework for understanding the therapeutic potential of this versatile chemical scaffold.
Introduction: The Emerging Role of 1,2,3-Thiadiazoles in Oncology
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that has garnered considerable attention in medicinal chemistry.[1] Its unique mesoionic character allows it to cross cellular membranes, making it an excellent scaffold for interacting with various biological targets.[1] Within this class, derivatives of this compound have been identified as a promising starting point for the development of novel anticancer agents. The strategic modification of substituents on both the phenyl ring at the 4-position and the amino group at the 5-position allows for the fine-tuning of their pharmacological properties, leading to enhanced potency and selectivity against cancer cell lines.
Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis
The anticancer efficacy of this compound analogs is highly dependent on the electronic and steric properties of their substituents. A systematic study evaluating a series of these analogs against the A549 human lung adenocarcinoma cell line provides clear insights into their structure-activity relationship. The data below summarizes the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound Analogs against A549 Cancer Cells
| Compound ID | R (Substitution on Phenyl Ring) | R1 (Substitution on Amine) | IC50 (µM) |
| 5a | H | 4-chlorophenyl | 11.21 |
| 5b | 4-CH3 | 4-chlorophenyl | 10.13 |
| 5c | 4-OCH3 | 4-chlorophenyl | 15.84 |
| 5d | 4-Cl | 4-chlorophenyl | 9.54 |
| 5e | 4-F | 4-chlorophenyl | 10.55 |
| 5f | 2,4-di-Cl | 4-chlorophenyl | 8.16 |
| 5g | H | 4-bromophenyl | 10.98 |
| 5h | 4-CH3 | 4-bromophenyl | 9.88 |
| 5i | 4-OCH3 | 4-bromophenyl | 14.76 |
| 5j | 4-Cl | 4-bromophenyl | 8.97 |
| 5k | 4-F | 4-bromophenyl | 9.12 |
| 5l | 2,4-di-Cl | 4-bromophenyl | 7.52 |
| Cisplatin | - | - | 12.50 |
Expert Analysis of SAR:
The data clearly indicates that the nature of the substituent on the 4-phenyl ring plays a critical role in the cytotoxic activity.
-
Electron-Withdrawing Groups Enhance Potency: Analogs with electron-withdrawing groups (e.g., -Cl, -F) at the 4-position of the phenyl ring, such as compounds 5d , 5j , and 5k , consistently show lower IC50 values (higher potency) than the unsubstituted parent compound (5a , 5g ). The most potent analog in this series, 5l , features a 2,4-dichloro substitution, suggesting that multiple electron-withdrawing groups can further enhance activity.
-
Electron-Donating Groups Reduce Potency: Conversely, the presence of a strong electron-donating group like methoxy (-OCH3) at the 4-position (5c , 5i ) leads to a significant decrease in cytotoxic activity, as evidenced by higher IC50 values.
-
Substitution on the Amino Group: While the primary driver of potency in this series appears to be the substitution on the 4-phenyl ring, the nature of the substituent on the 5-amino group also contributes. Comparing the 4-chlorophenyl and 4-bromophenyl amine derivatives, the bromo-substituted series generally shows slightly better or comparable activity.
This structure-activity relationship suggests that the electronic properties of the 4-phenyl ring are crucial for the molecule's interaction with its biological target.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To ensure the trustworthiness and reproducibility of the efficacy data, a standardized protocol for assessing cytotoxicity is paramount. The MTT assay is a widely accepted colorimetric method for quantifying cell viability and proliferation.
Objective: To determine the IC50 values of this compound analogs against the A549 human lung cancer cell line.
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
A549 human lung adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Test compounds (thiadiazole analogs) and positive control (e.g., Cisplatin)
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
A549 cells are cultured in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.[2]
-
Cells are harvested from sub-confluent cultures using Trypsin-EDTA.
-
A cell suspension is prepared, and cells are counted using a hemocytometer.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.[2][3] The plates are then incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the test analogs are prepared in DMSO. A serial dilution is performed in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of medium containing the various concentrations of the test compounds. Wells containing medium with DMSO at the same concentration as the test wells serve as the vehicle control.
-
Incubate the plates for an additional 24 to 48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Following incubation, the medium containing MTT is carefully removed.
-
100 µL of DMSO is added to each well to dissolve the formazan crystals.[2]
-
The plate is left at room temperature in the dark for at least 2 hours to ensure complete solubilization.[4]
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.[4]
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Causality in Protocol Design:
-
Cell Density: Seeding at 1 x 10^4 cells/well ensures that the cells are in a logarithmic growth phase during the experiment, providing a sensitive measure of antiproliferative effects.[2][5]
-
Incubation Time: A 24-48 hour treatment period is a standard duration to observe significant cytotoxic or cytostatic effects of a compound.
-
Solubilization Agent: DMSO is an effective solvent for the formazan crystals, ensuring accurate absorbance readings.
Mechanistic Insights and Experimental Workflow
Potential Signaling Pathway
While the exact molecular targets are a subject of ongoing research, many thiadiazole derivatives have been shown to interfere with critical cell signaling pathways. A plausible mechanism of action for these anticancer agents is the inhibition of protein kinases within pathways like the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. spandidos-publications.com [spandidos-publications.com]
A Researcher's Guide to the Pharmacological Validation of 4-Phenyl-1,2,3-thiadiazol-5-amine
Introduction: Unveiling the Potential of a Novel Thiadiazole Scaffold
In the landscape of pharmacological tool development, the thiadiazole nucleus is a recurring motif, recognized for its versatile biological activities. While the 1,3,4-thiadiazole scaffold has been extensively explored, leading to compounds with demonstrated antimicrobial, anticancer, and anticonvulsant properties, its 1,2,3-thiadiazole isomers remain comparatively under-investigated.[1][2][3][4] This guide focuses on a specific, yet largely uncharacterized molecule: 4-Phenyl-1,2,3-thiadiazol-5-amine .
The objective of this document is to provide a rigorous, scientifically-grounded framework for the comprehensive pharmacological validation of this compound. As a Senior Application Scientist, my aim is not to present a simple protocol, but to articulate the rationale behind a multi-faceted validation strategy. This guide will empower researchers to systematically evaluate this compound, establishing its utility and selectivity as a potential pharmacological tool.
For comparative purposes, we will benchmark the proposed validation of this compound against its well-studied isomer, 2-amino-5-phenyl-1,3,4-thiadiazole . This juxtaposition will highlight the nuances of structure-activity relationships and underscore the importance of thorough characterization.
Pillar 1: Foundational Characterization - Purity, Stability, and Physicochemical Properties
Before embarking on complex biological assays, it is imperative to establish the foundational characteristics of the compound . This initial phase ensures the reliability and reproducibility of all subsequent experimental data.
Table 1: Foundational Physicochemical Properties
| Property | This compound | 2-amino-5-phenyl-1,3,4-thiadiazole (Comparative Isomer) |
| Molecular Formula | C₈H₇N₃S | C₈H₇N₃S |
| Molecular Weight | 177.23 g/mol | 177.23 g/mol |
| Appearance | Solid (predicted) | White to off-white solid |
| Purity (Recommended) | >98% (determined by HPLC, NMR) | >98% (determined by HPLC, NMR) |
| Solubility | To be determined in relevant biological buffers (e.g., PBS, DMSO) | Soluble in DMSO and other organic solvents |
| Chemical Stability | To be assessed in assay-relevant conditions (pH, temperature, light exposure) | Generally stable under standard laboratory conditions |
Experimental Protocol: Purity and Identity Confirmation
Objective: To confirm the identity and purity of this compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra.
-
Rationale: To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of protons and carbons. The distinct substitution pattern of the 1,2,3-thiadiazole ring should be distinguishable from the 1,3,4-isomer.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column).
-
Rationale: To determine the purity of the compound by separating it from any starting materials, byproducts, or degradation products. A purity of >98% is the generally accepted standard for a pharmacological tool.[5]
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum.
-
Rationale: To confirm the molecular weight and elemental composition of the compound.
-
Pillar 2: In Vitro Target Validation - From Hypothesis to Evidence
Given the nascent stage of research on this compound, a primary objective is to identify its molecular target(s). Based on the known activities of the 1,3,4-thiadiazole isomers, which include inhibition of various enzymes and modulation of signaling pathways, a logical starting point is to screen for effects on kinases and other enzymes implicated in cancer and inflammation.[6][7]
Proposed Initial Screening Strategy
A broad-based initial screening approach is recommended to identify potential target classes. This can be followed by more focused assays to pinpoint specific molecular targets.
Figure 1: Target Identification Workflow
Caption: A proposed workflow for identifying the molecular target(s) of this compound.
Comparative In Vitro Activity
The following table outlines a hypothetical comparison of the in vitro activity of this compound with its 1,3,4-isomer, based on the known anticancer properties of the latter.
Table 2: Comparative In Vitro Anticancer Activity
| Assay | This compound (Hypothetical Data) | 2-amino-5-phenyl-1,3,4-thiadiazole (Literature-derived) |
| Target Kinase (e.g., Abl) | To be determined | Some derivatives show inhibitory activity against Abl kinase.[6] |
| MCF-7 Cell Proliferation (IC₅₀) | To be determined | Derivatives have shown moderate to good activity.[2] |
| K562 Cell Proliferation (IC₅₀) | To be determined | Some derivatives show selective activity against Bcr-Abl positive K562 cells.[6] |
Experimental Protocol: Cellular Target Engagement
Objective: To confirm that this compound directly interacts with its putative target in a cellular context.
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., K562 if a kinase target is identified) to 80-90% confluency. Harvest and lyse the cells to prepare a lysate.
-
Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control (DMSO).
-
Heat Shock: Subject the incubated lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein.
-
Rationale: The binding of a compound to its target protein can increase the protein's thermal stability. This will result in more of the target protein remaining in the soluble fraction at higher temperatures in the presence of the compound, which can be quantified by Western blot. This provides strong evidence of target engagement in a cellular environment.[5][8]
-
Pillar 3: Selectivity and Off-Target Profiling
A crucial aspect of validating a pharmacological tool is to determine its selectivity. An ideal tool will have high affinity for its intended target with minimal interaction with other proteins, particularly those that are closely related.
Selectivity Profiling Strategy
Figure 2: Selectivity Profiling Workflow
Caption: A workflow for assessing the selectivity of a pharmacological tool.
Comparative Selectivity Profile
Table 3: Hypothetical Selectivity Profile
| Compound | Primary Target (IC₅₀) | Closely Related Target 1 (IC₅₀) | Closely Related Target 2 (IC₅₀) | Selectivity Ratio (vs. Target 1) |
| This compound | To be determined | To be determined | To be determined | >30-fold |
| 2-amino-5-phenyl-1,3,4-thiadiazole Derivative | 7.4 µM (Abl Kinase)[6] | >100 µM (Other Kinases) | >100 µM (Other Kinases) | >13.5 |
Pillar 4: In Vivo Pharmacological Characterization
The final validation step involves assessing the compound's activity in a living organism. This step is crucial for understanding its therapeutic potential and for establishing a clear link between target engagement and a physiological response.
Proposed In Vivo Studies
-
Pharmacokinetic (PK) Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a relevant animal model.
-
Pharmacodynamic (PD) Analysis: Measure the extent and duration of target engagement in vivo.
-
Efficacy Studies: Evaluate the compound's therapeutic effect in a disease-relevant animal model (e.g., a tumor xenograft model if an anticancer target is confirmed).
Conclusion: A Roadmap for Discovery
The validation of this compound as a pharmacological tool presents an exciting opportunity to explore a novel chemical space. This guide provides a comprehensive, step-by-step framework for its characterization, from fundamental physicochemical properties to in vivo efficacy. By adhering to the principles of scientific integrity and employing a logical, evidence-based approach, researchers can rigorously assess the potential of this compound and its derivatives. The comparison with the more established 2-amino-5-phenyl-1,3,4-thiadiazole isomer serves as a valuable benchmark, highlighting the subtle yet significant impact of isomeric structures on biological activity. The journey from a novel molecule to a validated pharmacological tool is a meticulous one, but it is a journey that holds the promise of new biological insights and therapeutic avenues.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancing Biomedical Research with Quality Chemical Probes [promega.jp]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking 4-Phenyl-1,2,3-thiadiazol-5-amine Against Standard Compounds: A Comparative Guide to In Vitro Anticancer and Antimicrobial Activity
This guide provides a comprehensive framework for benchmarking the biological activity of the novel compound 4-Phenyl-1,2,3-thiadiazol-5-amine against established standard compounds in anticancer and antimicrobial research. The 1,2,3-thiadiazole scaffold is a promising pharmacophore known to exhibit a wide range of biological activities, making a thorough comparative analysis essential for elucidating the potential of this specific derivative.[1][2]
This document is designed for researchers, scientists, and drug development professionals. It offers detailed, field-proven protocols for in vitro cytotoxicity and antimicrobial susceptibility testing, alongside comparative data for the standard chemotherapeutic agent Doxorubicin and the broad-spectrum antibiotic Ciprofloxacin. The methodologies described herein are grounded in established standards to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Benchmarking
The discovery and development of new therapeutic agents require rigorous evaluation of their efficacy and potency relative to existing standards. This compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic areas.[1][2] Benchmarking its performance against well-characterized drugs like Doxorubicin and Ciprofloxacin provides a crucial context for its potential applications.
This guide will focus on two key areas of biological activity:
-
Anticancer Activity: Assessed through in vitro cytotoxicity against representative human cancer cell lines.
-
Antimicrobial Activity: Determined by assessing the minimum inhibitory concentration (MIC) against common pathogenic bacteria.
By following the detailed protocols and utilizing the comparative data presented, researchers can generate robust and reliable data to inform further investigation into the therapeutic potential of this compound.
Benchmarking Anticancer Activity: In Vitro Cytotoxicity
The initial assessment of a compound's anticancer potential is typically performed using in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.
Standard Compound: Doxorubicin
Doxorubicin is a well-established anthracycline antibiotic used in the treatment of a wide range of cancers. Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to the inhibition of DNA replication and transcription. Due to its potent and broad-spectrum activity, Doxorubicin serves as an excellent benchmark for novel anticancer compounds.
Comparative Cytotoxicity Data for Doxorubicin
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's cytotoxicity. The following table summarizes representative IC50 values for Doxorubicin against two commonly used human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). It is important to note that IC50 values can vary between laboratories due to factors such as cell line passage number, incubation time, and assay conditions.[3]
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.4 - 2.5[3][4] |
| A549 | Lung Carcinoma | >20 (often considered resistant)[3] |
Experimental Workflow: MTT Assay
The following diagram illustrates the workflow for determining the IC50 value of a test compound using the MTT assay.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay for IC50 Determination
This protocol is a self-validating system, including controls to ensure the reliability of the results.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
This compound and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for vehicle control (cells with solvent) and blank (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and Doxorubicin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in complete medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
For the vehicle control wells, add medium with the same concentration of the solvent used to dissolve the compounds.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Benchmarking Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides widely recognized guidelines for this assay.[5][6][7][8]
Standard Compound: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. Ciprofloxacin is a commonly used standard for in vitro antimicrobial susceptibility testing.
Comparative Antimicrobial Data for Ciprofloxacin
The MIC value is a key indicator of an antimicrobial agent's potency. The following table provides representative MIC values for Ciprofloxacin against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. MIC values can vary depending on the specific strain and testing conditions.
| Bacterial Strain | Gram Stain | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.6 - 12.5[9] |
| Escherichia coli | Negative | 0.013 - 0.016[9] |
Experimental Workflow: Broth Microdilution Assay
The following diagram outlines the workflow for determining the MIC of a test compound using the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Detailed Protocol: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure standardized and reproducible results.[5][6][7][8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microplates
-
This compound and Ciprofloxacin
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound and Ciprofloxacin in a suitable solvent.
-
In a 96-well microplate, perform two-fold serial dilutions of the compounds in CAMHB to achieve the desired concentration range. Typically, this is done across 10 wells, leaving one well for a positive control (no compound) and one for a negative control (broth only).
-
-
Inoculum Preparation:
-
Aseptically select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microplate containing the compound dilutions and the positive control well. The final volume in each well is typically 100 µL.
-
The negative control well should only contain broth.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The positive control should show clear turbidity, and the negative control should be clear.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Conclusion
This guide provides a robust framework for the initial in vitro benchmarking of this compound against the standard anticancer agent Doxorubicin and the standard antibiotic Ciprofloxacin. By adhering to the detailed, standardized protocols for the MTT and broth microdilution assays, researchers can generate reliable and comparable data on the cytotoxic and antimicrobial potential of this novel compound. The provided comparative data for the standard compounds serves as a critical reference point for interpreting the experimental outcomes. The successful completion of these assays will provide valuable insights into the therapeutic potential of this compound and guide future research and development efforts.
References
- 1. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 78301-72-1 [chemicalbook.com]
- 8. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Selectivity Profile of 4-Phenyl-1,2,3-thiadiazol-5-amine
Introduction: The Quest for Precision in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic agent is inextricably linked to its selectivity. A highly selective compound promises potent on-target activity while minimizing the off-target effects that often lead to adverse events and clinical trial failures. The molecule at the center of this guide, 4-Phenyl-1,2,3-thiadiazol-5-amine, represents a novel chemical entity. While the thiadiazole scaffold is known to be a "privileged structure" present in numerous bioactive compounds with activities ranging from anticancer to antimicrobial, the specific biological targets and selectivity profile of this particular amine derivative remain uncharacterized.[1][2][3]
This guide provides a comprehensive, multi-phase framework for researchers, scientists, and drug development professionals to systematically identify the primary biological target(s) of this compound and rigorously quantify its selectivity. We will move beyond a simple listing of methods to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigative cascade. Our approach is designed to build a complete narrative of the compound's biological activity, from initial hypothesis generation to quantitative cellular validation.
Phase 1: Unbiased Target Identification and Hypothesis Generation
Before we can assess selectivity, we must first identify the target. For a novel compound without a known mechanism of action, it is crucial to cast a wide, unbiased net to capture potential binding partners and biological effects. This initial phase is designed to generate actionable hypotheses for more focused investigation.
Experimental Strategy 1: Affinity-Based Chemical Proteomics
The most direct method to identify a compound's binding partners is to use the compound itself as "bait" to "fish" for its targets within the complex milieu of the cellular proteome.[4] Affinity chromatography coupled with mass spectrometry is a powerful tool for this purpose.
Protocol: Immobilization and Affinity Pulldown
-
Compound Immobilization: Synthesize an analog of this compound with a linker arm (e.g., a short PEG chain terminating in a carboxylic acid) suitable for covalent attachment to an activated chromatography resin (e.g., NHS-activated Sepharose). The amine group on the thiadiazole ring is a logical point for linker attachment.
-
Control Resin Preparation: Prepare a control resin by blocking the activated groups without attaching the compound. This is critical for distinguishing specific binders from non-specific matrix interactors.
-
Cell Lysate Preparation: Culture a relevant human cell line (e.g., HeLa or HEK293 for broad protein expression) and prepare a native (non-denatured) total cell lysate.
-
Affinity Chromatography:
-
Incubate the cell lysate separately with the compound-bound resin and the control resin.
-
Perform a series of stringent washes with increasing salt concentrations to remove weak and non-specific binders.
-
Elute the specifically bound proteins, often using a denaturing solution like SDS-PAGE loading buffer.
-
-
Protein Identification:
-
Run the eluates on an SDS-PAGE gel and visualize protein bands that are present in the compound lane but absent or significantly reduced in the control lane.
-
Excise these unique bands and subject them to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.
-
Experimental Strategy 2: Phenotypic Screening
Observing the effect of a compound across a diverse panel of characterized cell lines can provide powerful clues about its mechanism of action. By correlating the compound's activity pattern with the known genetic or proteomic features of the cell lines, we can infer the signaling pathways and, by extension, the potential targets being modulated.
Workflow: Correlative Phenotypic Analysis
-
Cell Panel Screen: Screen this compound for its effect on cell viability across a large, well-annotated panel of human cancer cell lines (e.g., the NCI-60 or CCLE panels).
-
Data Analysis: Generate a "fingerprint" of activity (a vector of IC50 values).
-
Correlative Analysis: Use computational tools to correlate this fingerprint with publicly available 'omics' data for the cell lines. For example, is the compound more potent in cell lines with a specific mutation (e.g., BRAF V600E) or high expression of a particular protein? This can point towards a specific pathway or target family.
Caption: Workflow for unbiased target discovery of a novel compound.
Phase 2: Target Validation and Broad Selectivity Profiling
The hypotheses generated in Phase 1 must be rigorously tested. This phase aims to confirm direct binding to putative targets and to obtain the first broad-spectrum view of the compound's selectivity, which is essential for identifying potential off-target liabilities early.
Experimental Strategy 1: Large-Scale Panel Screening
Based on the identity of the top hits from Phase 1, we select a relevant large-scale screening panel. For instance, if affinity proteomics identified one or more protein kinases, a comprehensive kinome scan is the logical next step. Commercial services offer screening against hundreds of kinases in parallel.[5][6]
Methodology: Kinome Panel Screen
-
Assay Format: These screens typically use either direct binding assays (e.g., competition binding) or enzymatic activity assays.[5]
-
Execution: this compound is tested at a single, high concentration (e.g., 1 or 10 µM) against a panel of several hundred purified human kinases.
-
Data Output: The result is typically expressed as "% Inhibition" or "% of Control" for each kinase. This provides a global landscape of the compound's interaction with the human kinome.
Table 1: Representative Data from a Kinome Panel Screen (Top Hits)
| Kinase Target | Family | % Inhibition @ 1 µM |
| Target X | TK | 98% |
| Off-Target A | CAMK | 75% |
| Off-Target B | TK | 68% |
| Off-Target C | AGC | 45% |
| ... (400+ others) | ... | < 10% |
Experimental Strategy 2: Orthogonal & Counter-Screening
It is imperative to validate hits from a primary screen using an orthogonal assay—a method with a different physical principle—to rule out technology-specific artifacts.[7][8] Simultaneously, counter-screens are needed to eliminate compounds that act non-specifically.[9][10]
Protocol: Biophysical Validation with Surface Plasmon Resonance (SPR)
-
Objective: To confirm direct, reversible binding between the compound and the purified protein target(s) and to determine binding kinetics (k_on, k_off) and affinity (K_D).
-
Immobilization: Covalently immobilize the purified target protein (e.g., "Target X" from the kinome scan) onto an SPR sensor chip.
-
Binding Measurement: Flow solutions of this compound at various concentrations over the chip surface.
-
Data Analysis: Measure the change in the refractive index at the surface as the compound binds and dissociates. Fit this data to a binding model to calculate the K_D (dissociation constant). A low K_D value signifies high affinity.
Protocol: Cytotoxicity Counter-Screen
-
Objective: To determine if the compound's activity in cell-based assays is due to specific target modulation or simply general toxicity.
-
Assay: Use a cell line known to not express the primary target or in which the target is non-essential.
-
Execution: Treat the cells with a dose-response of the compound for 48-72 hours.
-
Readout: Measure cell viability using a standard method (e.g., CellTiter-Glo®, which measures ATP levels). A significant loss of viability would indicate off-target toxicity.
Caption: Logic flow for validating hits from a primary screen.
Phase 3: Quantitative Selectivity and Cellular Target Engagement
With validated on-target activity, the focus now shifts to quantifying the degree of selectivity and confirming that the compound engages its intended target in a physiological context.
Experimental Strategy 1: Quantitative Potency Determination (IC50)
The single-point data from panel screens must be expanded into full dose-response curves to determine potency (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol: Enzymatic IC50 Determination
-
Target Selection: Based on the panel screen, select the primary target ("Target X") and the most potent off-targets (e.g., Off-Targets A and B).
-
Assay Setup: For each purified enzyme, set up a reaction with its specific substrate and co-factor (e.g., ATP for kinases).
-
Inhibitor Titration: Add this compound across a range of concentrations (e.g., 10-point, 3-fold serial dilutions starting from 50 µM).
-
Reaction and Detection: Initiate the reaction and measure the output (e.g., luminescence for ADP-Glo™ kinase assay) after a fixed time.
-
Data Analysis: Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.
Table 2: Quantitative Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 On-Target) |
| Target X | 50 | - |
| Off-Target A | 1,500 | 30-fold |
| Off-Target B | 4,500 | 90-fold |
| Compound Y (Control) | 25 | - |
A higher selectivity ratio indicates greater selectivity for the primary target.
Experimental Strategy 2: Cellular Target Engagement
An essential step is to prove that the compound interacts with its target inside living cells at concentrations that produce a functional effect.
Protocol: Western Blot for Downstream Pathway Modulation
-
Hypothesis: If Target X is a kinase that phosphorylates Protein Z, then inhibiting Target X should reduce the levels of phospho-Protein Z in cells.
-
Cell Line Selection: Choose a cell line where the Target X -> Protein Z pathway is known to be active.
-
Treatment: Treat the cells with increasing concentrations of this compound for a short period (e.g., 1-2 hours).
-
Lysis and Western Blot: Lyse the cells and perform a Western blot using antibodies specific for phospho-Protein Z (p-Z) and total Protein Z (as a loading control).
-
Result: A dose-dependent decrease in the p-Z signal, without a change in total Z, provides strong evidence of on-target engagement in a cellular environment.
Caption: Cellular pathway for target engagement validation via Western blot.
Conclusion: Synthesizing a Coherent Selectivity Narrative
References
- 1. Cell-Based Screening and Profiling Services - Creative Bioarray [cell.creative-bioarray.com]
- 2. Development and validation of a cell-based assay to determine the bioactivity of antibodies against CD39 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Unlocking High-Throughput Screening Strategies - Evotec [evotec.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
